YU238259
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(5-chloropyridin-2-yl)ethyl]-4-[[(4-methoxyphenyl)sulfonylamino]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-30-20-8-10-21(11-9-20)31(28,29)26-14-16-2-4-17(5-3-16)22(27)24-13-12-19-7-6-18(23)15-25-19/h2-11,15,26H,12-14H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHURSOREGLQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCC3=NC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
YU238259: A Novel Inhibitor of Homology-Dependent DNA Repair with Potent Anti-Tumor Activity
A Technical Whitepaper on the Mechanism of Action of YU238259
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel small molecule inhibitor that selectively targets the homology-dependent DNA repair (HDR) pathway, a critical mechanism for error-free repair of DNA double-strand breaks (DSBs). This compound has demonstrated significant potential as an anti-cancer agent, particularly in tumors with pre-existing DNA repair deficiencies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular pathways, its synergistic interactions with other cancer therapies, and the experimental data supporting these findings.
Core Mechanism of Action: Inhibition of Homology-Dependent Repair
This compound functions as a specific inhibitor of the HDR pathway.[1][2][3] Unlike other DNA repair inhibitors, it does not affect the non-homologous end-joining (NHEJ) pathway.[1][3] This selectivity allows for a targeted approach to cancer therapy, exploiting the vulnerabilities of cancer cells that are highly reliant on HDR for survival. The inhibition of HDR by this compound leads to an accumulation of unresolved DNA double-strand breaks, ultimately triggering cytotoxic effects in cancer cells.[1][3]
The precise molecular target of this compound is the subject of ongoing investigation, with proteomic analyses underway to fully elucidate its binding partners and the exact mechanism of HDR inhibition at a molecular level.[1] Current evidence from immunofluorescence studies indicates that this compound treatment leads to a reduction in the formation of BRCA1 foci following ionizing radiation, while having no impact on 53BP1 or pDNA-PK foci.[1] This suggests that the compound acts on a proximal step in the HDR pathway.[1]
It is important to note that this compound does not function as a DNA intercalating agent and does not inhibit the activity of poly (ADP-ribose) polymerase (PARP).[1] This distinct mechanism of action provides a novel avenue for therapeutic intervention, particularly in the context of synthetic lethality.[1]
The Principle of Synthetic Lethality
The anti-cancer efficacy of this compound is largely attributed to the principle of synthetic lethality. This occurs when the simultaneous loss of two genes or pathways is lethal to a cell, while the loss of either one alone is not. In the context of this compound, the compound's inhibition of HDR (the first "hit") is synthetically lethal in cancer cells that already harbor a deficiency in another DNA repair pathway (the second "hit").
This compound exhibits potent synthetic lethality in tumors with deficiencies in key DNA repair and damage response genes, including:
-
BRCA2: Cells deficient in BRCA2, a critical component of the HDR pathway, are particularly sensitive to this compound.[1]
-
ATM: Ataxia-telangiectasia mutated (ATM) is a key signaling protein in the DNA damage response.[1][4]
-
PTEN: Phosphatase and tensin homolog (PTEN) is a tumor suppressor involved in DNA repair.[1][4]
This synthetic lethal interaction forms the basis of this compound's therapeutic potential, allowing for selective targeting of cancer cells while minimizing toxicity to healthy, repair-proficient cells.[1]
Synergistic Interactions with Other Cancer Therapies
This compound demonstrates significant synergy with a range of established cancer treatments, enhancing their therapeutic efficacy. This synergistic effect is particularly pronounced in the context of BRCA2-deficiency.[1]
-
Ionizing Radiation (IR) and Etoposide: As agents that induce DNA double-strand breaks, the cytotoxicity of IR and etoposide is potentiated by this compound's inhibition of the primary repair pathway for these lesions.[1][3]
-
PARP Inhibitors (e.g., Olaparib): Despite not directly inhibiting PARP, this compound shows strong synergism with PARP inhibitors.[1] This is due to their divergent mechanisms of action targeting different arms of the DNA repair machinery, leading to a more potent anti-tumor effect when combined.[1]
-
Cisplatin and Etoposide Combination Therapy: In cisplatin-resistant ovarian cancer cells, this compound has been shown to enhance the therapeutic effect of a combined treatment with cisplatin and etoposide.[5] This suggests a potential role for this compound in overcoming chemotherapy resistance.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from various experimental assays.
| Cell Line | Genotype | LD50 (µM) |
| DLD-1 | BRCA2-proficient | > 50 |
| DLD-1 BRCA2-KO | BRCA2-deficient | 8.5 |
| GM05849 | ATM-deficient | ~15 |
| U251 | PTEN-deficient | ~20 |
Table 1: Cytotoxicity of this compound in DNA Repair-Deficient and Proficient Cell Lines. The LD50 values demonstrate the increased sensitivity of cells with deficiencies in BRCA2, ATM, and PTEN to this compound.
| Reporter Assay | Pathway Measured | Effect of this compound (0-5 µM) |
| DR-GFP | HDR | Potent, dose-dependent decrease in efficiency |
| EJ5-GFP | NHEJ | No effect on frequency |
Table 2: Specificity of this compound for the HDR Pathway. Data from cell-based GFP reporter assays shows that this compound specifically inhibits HDR without affecting NHEJ.[2]
Visualizing the Mechanism and Experimental Workflows
Signaling Pathway of DNA Double-Strand Break Repair
Caption: DNA double-strand break repair pathways and the inhibitory action of this compound on HDR.
Experimental Workflow for Assessing HDR and NHEJ Inhibition
Caption: Workflow for cell-based GFP reporter assays to measure HDR and NHEJ activity.
Detailed Experimental Protocols
Cell-Based GFP Reporter Assays for HDR and NHEJ
Objective: To quantify the effect of this compound on the efficiency of homology-dependent repair (HDR) and non-homologous end-joining (NHEJ).
Methodology:
-
Cell Lines: U2OS cells stably expressing either the DR-GFP (for HDR) or EJ5-GFP (for NHEJ) reporter construct are used.
-
Pre-treatment: Cells are seeded in triplicate and pre-treated with varying concentrations of this compound for 24 hours.
-
Induction of DNA Double-Strand Breaks: A DNA double-strand break is introduced into the reporter construct by transfecting the cells with an I-SceI endonuclease expression plasmid.
-
Post-transfection Incubation: Following transfection, the cells are cultured for an additional 72 hours in the presence of this compound.
-
Flow Cytometry: The percentage of GFP-positive cells, indicating successful repair by either HDR or NHEJ, is quantified by flow cytometry.
-
Data Analysis: The frequency of HDR or NHEJ is calculated based on the percentage of GFP-positive cells in the treated samples relative to vehicle-treated controls.[2]
Clonogenic Survival Assays
Objective: To assess the cytotoxicity of this compound in various cell lines and to evaluate its synergistic effects with other DNA damaging agents.
Methodology:
-
Cell Seeding: Paired isogenic human cell lines (e.g., DLD-1 and DLD-1 BRCA2-KO) are seeded at a low density in 6-well plates.
-
Treatment: Cells are treated with increasing doses of this compound for 48 hours. For synergy experiments, cells are pre-treated with this compound for 24 hours, followed by co-treatment with a DNA damaging agent (e.g., ionizing radiation, etoposide, or olaparib) for an additional 24 hours.
-
Colony Formation: After treatment, the media is replaced with fresh, drug-free media, and the cells are allowed to form colonies for 10-14 days.
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. The number of colonies containing at least 50 cells is counted.
-
Data Analysis: The surviving fraction for each treatment condition is calculated relative to the untreated control. For synergy analysis, the Chou-Talalay model can be used to calculate a combination index (CI), where a CI value of less than 0.9 indicates synergism.[4]
Immunofluorescence Staining for DNA Repair Foci
Objective: To visualize the effect of this compound on the recruitment of key DNA repair proteins to sites of DNA damage.
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and pre-treated with this compound or a vehicle control.
-
Induction of DNA Damage: DNA double-strand breaks are induced by exposing the cells to ionizing radiation (e.g., 10 Gy).
-
Fixation and Permeabilization: At various time points post-irradiation (e.g., 8 hours), cells are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Immunostaining: Cells are incubated with primary antibodies against DNA repair proteins (e.g., BRCA1, 53BP1, pDNA-PK) followed by fluorescently labeled secondary antibodies.
-
Microscopy and Image Analysis: The formation of nuclear foci for each protein is visualized using fluorescence microscopy, and the number of foci per cell is quantified using image analysis software.
-
Data Analysis: The relative percentage of cells positive for DNA repair foci is compared between this compound-treated and vehicle-treated cells.[4]
Conclusion and Future Directions
This compound represents a promising new class of anti-cancer agents that specifically targets the homology-dependent DNA repair pathway. Its potent synthetic lethality in tumors with DNA repair deficiencies, combined with its synergistic effects with existing cancer therapies, highlights its significant clinical potential.[1][6] Further research focused on identifying the precise molecular target of this compound will provide a more complete understanding of its mechanism of action and facilitate the development of this and related compounds for the treatment of a broad range of cancers.
References
- 1. This compound Is a Novel Inhibitor of Homology-dependent DNA Repair that Exhibits Synthetic Lethality and Radiosensitization in Repair-deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Is a Novel Inhibitor of Homology-Dependent DNA Repair That Exhibits Synthetic Lethality and Radiosensitization in Repair-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA Double-Strand Break Repair Inhibitors: this compound, A12B4C3 and DDRI-18 Overcome the Cisplatin Resistance in Human Ovarian Cancer Cells, but Not under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
YU238259: A Selective Inhibitor of the Homology-Directed Repair Pathway
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
YU238259 is a novel small molecule inhibitor that selectively targets the homology-directed repair (HDR) pathway of DNA double-strand break (DSB) repair. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of oncology and DNA repair. This compound demonstrates potent synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA2 mutations, and acts synergistically with ionizing radiation and certain chemotherapeutic agents. This profile suggests its potential as a promising candidate for targeted cancer therapy.
Introduction
DNA double-strand breaks are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two major pathways to repair DSBs: non-homologous end joining (NHEJ) and homology-directed repair (HDR). While NHEJ is a faster but more error-prone process, HDR is a high-fidelity repair mechanism that uses a homologous template, typically the sister chromatid, to precisely restore the original DNA sequence. In many cancers, defects in specific DNA repair pathways, such as mutations in the BRCA1 or BRCA2 genes which are critical for HDR, lead to genomic instability. These cancer cells then become heavily reliant on alternative repair pathways for survival. This dependency creates a therapeutic window for a concept known as synthetic lethality, where the inhibition of a second, compensatory DNA repair pathway leads to selective cancer cell death while sparing normal, repair-proficient cells.[1]
This compound was identified through high-throughput screening as a compound that exhibits synthetic lethality in cells with HDR deficiencies.[1] It belongs to a novel class of sulfonamide compounds and has been shown to specifically inhibit the HDR pathway without affecting NHEJ or the activity of poly (ADP-ribose) polymerase (PARP), another key enzyme in DNA repair.[1] This selective inhibition of HDR makes this compound a valuable tool for studying DNA repair and a potential therapeutic agent for tumors with specific DNA repair defects.
Mechanism of Action
This compound selectively inhibits the homology-directed repair pathway.[1][2] While its precise molecular target has not yet been fully elucidated, experimental evidence indicates that it acts proximally in the HDR pathway.[1] Immunofluorescence studies have shown that this compound treatment leads to a decrease in the formation of BRCA1 foci at sites of DNA damage, without affecting the localization of 53BP1 or phosphorylated DNA-PK, which are involved in the competing NHEJ pathway.[1] This suggests that this compound interferes with the initial stages of HDR, possibly by inhibiting the recruitment or function of key HDR proteins. Importantly, this compound does not intercalate into DNA and does not inhibit PARP activity, distinguishing its mechanism from other known DNA repair inhibitors.[1] The inhibition of HDR by this compound leads to an accumulation of unresolved DSBs, particularly in cells that are already deficient in other DNA repair mechanisms, triggering cell cycle arrest and apoptosis.[1]
Preclinical Data
In Vitro Efficacy
This compound demonstrates potent and selective activity against cancer cells with deficiencies in the HDR pathway.
Table 1: Cytotoxicity of this compound in BRCA2-deficient cells
| Cell Line | Genotype | LD50 (µM) |
|---|---|---|
| DLD-1 | BRCA2-proficient | > 50 |
| DLD-1 BRCA2-KO | BRCA2-deficient | 8.5[3] |
Table 2: Effect of this compound on DNA Repair Pathways
| Assay | Pathway | Effect of this compound (5 µM) |
|---|---|---|
| DR-GFP Reporter | HDR | Potent, dose-dependent decrease in efficiency[3] |
| EJ5-GFP Reporter | NHEJ | No effect on frequency[3] |
Synergistic Activity
This compound exhibits synergistic effects when combined with agents that induce DNA double-strand breaks, such as ionizing radiation (IR) and etoposide. This synergy is particularly pronounced in BRCA2-deficient cells.[1]
Table 3: Synergistic Effects of this compound in BRCA2-deficient Cells
| Combination | Cell Line | Outcome |
|---|---|---|
| This compound + Ionizing Radiation | DLD-1 BRCA2-KO | Synergistic cytotoxicity[1] |
| This compound + Etoposide | DLD-1 BRCA2-KO | Synergistic cytotoxicity[1] |
| this compound + Olaparib (PARP inhibitor) | DLD-1 BRCA2-KO | Synergistic cytotoxicity[1] |
In Vivo Efficacy
In a mouse xenograft model using BRCA2-deficient human tumors, this compound treatment significantly delayed tumor growth, even as a monotherapy.[1]
Table 4: In Vivo Antitumor Activity of this compound
| Model | Treatment | Outcome |
|---|
| BRCA2-deficient human tumor xenografts in nude mice | this compound (3 mg/kg, i.p.) | Significant delay in tumor growth[3] |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
GFP-Based Reporter Assays for HDR and NHEJ
Objective: To quantify the effect of this compound on the efficiency of HDR and NHEJ.[1]
Materials:
-
U2OS DR-GFP and U2OS EJ5-GFP cell lines
-
This compound
-
I-SceI expression plasmid (e.g., pCBASceI)
-
Cell culture medium and supplements
-
Transfection reagent
-
Flow cytometer
Procedure:
-
Seed U2OS DR-GFP (for HDR) or U2OS EJ5-GFP (for NHEJ) cells in 6-well plates.
-
After 24 hours, treat the cells with varying concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for 24 hours.
-
Transfect the cells with an I-SceI expression plasmid to induce a site-specific DSB in the reporter construct.
-
After transfection, re-seed the cells and continue the treatment with this compound for an additional 48-72 hours.
-
Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. A GFP-positive signal indicates successful repair by either HDR or NHEJ, depending on the cell line used.
Clonogenic Survival Assay
Objective: To assess the long-term survival and proliferative capacity of cells after treatment with this compound, alone or in combination with other agents.
Materials:
-
Cancer cell lines (e.g., DLD-1, DLD-1 BRCA2-KO)
-
This compound
-
Other treatment agents (e.g., etoposide, olaparib)
-
Ionizing radiation source
-
Cell culture medium and supplements
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a known number of cells into 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with this compound and/or other agents for a specified duration (e.g., 24 hours). For radiation treatment, irradiate the cells after the addition of the drug.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubate the plates for 7-14 days to allow for colony formation.
-
Fix the colonies with 10% formalin and stain with crystal violet solution.
-
Count the number of colonies (containing at least 50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Neutral Comet Assay
Objective: To detect and quantify DNA double-strand breaks in individual cells.
Materials:
-
Cells treated with this compound and/or DNA damaging agents
-
CometAssay® kit (or equivalent)
-
Lysis solution
-
Neutral electrophoresis buffer
-
DNA staining dye (e.g., SYBR Gold)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Harvest and resuspend cells in ice-cold PBS.
-
Mix the cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide.
-
Lyse the cells by immersing the slides in lysis solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Equilibrate the slides in neutral electrophoresis buffer.
-
Perform electrophoresis under neutral pH conditions. The fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure the tail moment (a product of the tail length and the fraction of DNA in the tail).
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cells treated with this compound
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time period.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells on ice or at -20°C.
-
Wash the cells to remove the ethanol and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubate at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This compound is a novel and selective inhibitor of the HDR pathway with significant potential as a targeted therapeutic agent for cancers with specific DNA repair deficiencies. Its ability to induce synthetic lethality in HDR-deficient cells and to synergize with conventional cancer therapies highlights its promise. Further research is warranted to fully elucidate its molecular target and to optimize its pharmacological properties for clinical development. The detailed protocols and data presented in this technical guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to explore the broader implications of HDR inhibition in cancer therapy.
References
- 1. This compound Is a Novel Inhibitor of Homology-dependent DNA Repair that Exhibits Synthetic Lethality and Radiosensitization in Repair-deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Novel Inhibitor of Homology-Dependent DNA Repair That Exhibits Synthetic Lethality and Radiosensitization in Repair-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of YU238259 in DNA Double-Strand Break Repair
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the small molecule YU238259 and its function as a specific inhibitor of the Homology-Dependent Repair (HDR) pathway for DNA double-strand breaks (DSBs). The information presented is collated from peer-reviewed research and is intended to serve as a technical guide for professionals in the fields of oncology, genetics, and pharmacology.
Core Concept: Selective Inhibition of Homology-Dependent Repair
This compound is a novel compound identified for its specific inhibitory action on the HDR pathway, a crucial mechanism for error-free repair of DNA double-strand breaks. Notably, it does not affect the alternative major repair pathway, Non-Homologous End Joining (NHEJ). This specificity makes this compound a valuable tool for both research and potential therapeutic applications. The cytotoxicity of this compound is significantly increased in cells with pre-existing DNA repair deficiencies, a concept known as synthetic lethality. This is particularly evident in cells with BRCA2 mutations, where the loss of a key HDR protein sensitizes the cells to further inhibition of the pathway by this compound. The accumulation of unresolved DSBs in these repair-deficient cells ultimately leads to cell death.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Cytotoxicity of this compound in BRCA2-Deficient Cells
| Cell Line | Genotype | LD50 (µM) |
| DLD-1 | BRCA2-proficient | > 50 |
| DLD-1 BRCA2-KO | BRCA2-deficient | 8.5[5] |
Table 2: Effect of this compound on DNA Repair Pathways
| Assay | Pathway | Effect of this compound (0-5 µM) |
| DR-GFP Reporter | HDR | Potent, dose-dependent decrease in efficiency[5] |
| EJ5-GFP Reporter | NHEJ | No effect on frequency[5] |
Table 3: Synergistic Effects with Other Cancer Therapies
| Combination Therapy | Cell Line | Observation |
| Ionizing Radiation (IR) | DLD-1 BRCA2-KO | Synergistic cytotoxicity[1][6] |
| Etoposide | DLD-1 BRCA2-KO | Synergistic cytotoxicity[1][6] |
| PARP Inhibition (Olaparib) | DLD-1 BRCA2-KO | Synergistic cytotoxicity[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell-Based DNA Repair Assays (DR-GFP and EJ5-GFP)
-
Objective: To determine the specific inhibitory effect of this compound on the HDR and NHEJ pathways.
-
Cell Lines: U2OS cells stably integrated with either the DR-GFP (for HDR) or EJ5-GFP (for NHEJ) reporter cassettes.
-
Protocol:
-
U2OS reporter cells are pre-treated with varying concentrations of this compound for 24 hours.
-
A DNA double-strand break is induced in the reporter gene by transfecting the cells with an I-SceI expression plasmid using an Amaxa Nucleofector.
-
Transfected cells are re-plated and cultured in the presence of this compound for an additional 72 hours.
-
The percentage of GFP-positive cells, indicating successful repair, is quantified by flow cytometry.[5]
-
-
Controls: A vehicle-treated control (e.g., DMSO) is run in parallel.
2. Clonogenic Survival Assay
-
Objective: To assess the long-term survival of cells after treatment with this compound, alone or in combination with other agents.
-
Cell Lines: Paired isogenic cell lines, such as DLD-1 and DLD-1 BRCA2-KO.
-
Protocol:
-
Cells are seeded at a low density in 6-well plates.
-
After 24 hours, cells are treated with increasing doses of this compound for 48 hours. For combination studies, cells are pre-treated with this compound for 24 hours, followed by co-treatment with ionizing radiation, etoposide, or olaparib for another 24 hours.
-
The treatment medium is replaced with fresh medium, and the cells are allowed to grow for 10-14 days to form colonies.
-
Colonies are fixed, stained (e.g., with crystal violet), and counted. Survival fractions are calculated relative to untreated controls.[7]
-
3. Immunofluorescence for DNA Repair Foci
-
Objective: To visualize the effect of this compound on the recruitment of DNA repair proteins to sites of DNA damage.
-
Protocol:
-
Cells are grown on coverslips and pre-treated with this compound or a vehicle control.
-
DNA damage is induced by treating the cells with 10 Gy of ionizing radiation.
-
At 8 hours post-irradiation, cells are fixed and permeabilized.
-
Cells are incubated with primary antibodies against DNA repair proteins (e.g., BRCA1, 53BP1, pDNA-PK).
-
Following incubation with fluorescently labeled secondary antibodies, the formation of nuclear foci is visualized and quantified using fluorescence microscopy.[7]
-
4. Neutral Comet Assay
-
Objective: To measure the extent of DNA double-strand breaks.
-
Protocol:
-
DLD-1 and DLD-1 BRCA2-KO cells are pre-treated with this compound.
-
Cells are irradiated with 5 Gy of ionizing radiation.
-
DSB levels are assessed at 0 and 24 hours post-irradiation.
-
Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under neutral pH conditions.
-
DNA is stained with a fluorescent dye, and the "comet tail moment" is measured as an indicator of DNA fragmentation.[7]
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the HDR pathway, likely affecting BRCA1 foci formation.
Caption: Synthetic lethality of this compound in BRCA2-deficient cells.
Caption: Workflow for the DR-GFP homology-dependent repair assay.
Conclusion
This compound represents a significant development in the field of DNA repair inhibitors. Its specific action against the HDR pathway, coupled with its synthetic lethal interaction with common cancer-associated mutations like BRCA2 deficiency, positions it as a promising candidate for further preclinical and clinical investigation.[1][3][4] The synergistic effects observed with established cancer therapies such as radiation and PARP inhibitors further highlight its potential clinical utility.[1][2][6] Ongoing research to fully elucidate the molecular target of this compound will be crucial for its continued development.[7]
References
- 1. This compound Is a Novel Inhibitor of Homology-dependent DNA Repair that Exhibits Synthetic Lethality and Radiosensitization in Repair-deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound Is a Novel Inhibitor of Homology-Dependent DNA Repair That Exhibits Synthetic Lethality and Radiosensitization in Repair-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound|homology-dependent DNA repair(HDR) inhibitor [dcchemicals.com]
- 6. DNA Double-Strand Break Repair Inhibitors: this compound, A12B4C3 and DDRI-18 Overcome the Cisplatin Resistance in Human Ovarian Cancer Cells, but Not under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Specificity of YU238259 for Homology-Directed Repair: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
YU238259 is a novel small molecule inhibitor demonstrating high specificity for the Homology-Directed Repair (HDR) pathway of DNA double-strand break (DSB) repair. This technical guide synthesizes the available data on this compound, focusing on its mechanism of action, specificity, and preclinical efficacy. Quantitative data from key experiments are presented, alongside detailed methodologies to facilitate replication and further investigation. Signaling pathways and experimental workflows are visually represented to provide a clear and comprehensive understanding of this compound's role as a targeted anti-cancer agent.
Introduction
DNA double-strand breaks are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two major pathways to repair DSBs: the high-fidelity Homology-Directed Repair (HDR) pathway and the more error-prone Non-Homologous End Joining (NHEJ) pathway. Many cancers exhibit deficiencies in specific DNA repair pathways, rendering them vulnerable to inhibitors of compensatory repair mechanisms—a concept known as synthetic lethality. This compound has emerged as a promising therapeutic candidate that exploits this vulnerability by specifically inhibiting HDR.[1][2][3] This document provides an in-depth look at the experimental evidence defining the specificity of this compound.
Mechanism of Action and Specificity
This compound functions as a potent inhibitor of the HDR pathway with minimal to no effect on NHEJ.[1][2][4] This specificity is a key characteristic that distinguishes it from other DNA repair inhibitors. The compound does not function as a PARP inhibitor or a DNA intercalating agent.[1][4] Studies indicate that this compound's mechanism of action may involve a more proximal inhibition of the HDR pathway, as evidenced by a reduction in the formation of BRCA1 foci following ionizing radiation, while 53BP1 and pDNA-PK foci, markers for NHEJ, remain unaffected.[1][5]
Signaling Pathway of DNA Double-Strand Break Repair
The following diagram illustrates the two major DSB repair pathways and the inhibitory action of this compound on HDR.
Quantitative Data on Specificity and Efficacy
The specificity of this compound for HDR and its synthetic lethal effects have been quantified in various cell lines and preclinical models.
In Vitro Inhibition of HDR vs. NHEJ
The effect of this compound on the efficiency of HDR and NHEJ was assessed using GFP-based reporter assays.[1][4]
| Cell Line | Assay | This compound Concentration | HDR Efficiency (% of Control) | NHEJ Efficiency (% of Control) |
| U2OS DR-GFP | HDR | 5 µM | ~50% | Not Applicable |
| U2OS EJ5-GFP | NHEJ | 5 µM | Not Applicable | ~100% (No significant effect) |
Table 1: Effect of this compound on HDR and NHEJ frequency in U2OS reporter cell lines. Data is approximated from published charts.[1][6]
Synthetic Lethality in DNA Repair-Deficient Cells
This compound exhibits potent cytotoxicity in cell lines with deficiencies in HDR-related genes, such as BRCA2, ATM, and PTEN.[1][5]
| Cell Line | Genotype | LD50 (µM) |
| DLD-1 | BRCA2 proficient | > 20 µM |
| DLD-1 | BRCA2 knockout | ~10 µM |
| GM05849 | ATM deficient | Cytotoxic at 1-20 µM |
| GM05849 matched control | ATM proficient | No effect |
| U251 | PTEN deficient | Cytotoxic at 1-20 µM |
| U251 matched control | PTEN proficient | No effect |
| PEO1/4 | BRCA2 deficient | 8.7 µM |
| PEO1/4 matched control | BRCA2 proficient | > 100 µM |
Table 2: Synthetic lethality of this compound in various DNA repair-deficient cell lines.[1][5]
In Vivo Efficacy
In a xenograft mouse model using DLD-1 cells, this compound significantly delayed tumor growth in BRCA2-deficient tumors.[1][5]
| Xenograft Model | Treatment | Outcome |
| DLD-1 BRCA2-deficient | This compound (3 mg/kg) | Significant delay in tumor growth and increased survival |
| DLD-1 BRCA2-proficient | This compound (3 mg/kg) | No significant effect on tumor growth |
Table 3: In vivo efficacy of this compound in a BRCA2-deficient tumor xenograft model.[5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of the findings on this compound.
HDR and NHEJ Reporter Assays
These assays quantify the frequency of HDR and NHEJ.
References
- 1. This compound Is a Novel Inhibitor of Homology-dependent DNA Repair that Exhibits Synthetic Lethality and Radiosensitization in Repair-deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Novel Inhibitor of Homology-Dependent DNA Repair That Exhibits Synthetic Lethality and Radiosensitization in Repair-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
The Impact of YU238259 on Genome Stability: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
YU238259 is a novel small molecule inhibitor that selectively targets the Homology-Dependent Repair (HDR) pathway, a critical mechanism for high-fidelity DNA double-strand break (DSB) repair.[1][2][3] This targeted inhibition leads to a state of synthetic lethality in cancer cells harboring defects in other DNA repair pathways, most notably those with BRCA2 deficiencies.[1][2][3] The compound's mechanism of action, which is distinct from PARP inhibition and does not involve DNA intercalation, results in the accumulation of unresolved DSBs, leading to cytotoxicity in repair-deficient tumors.[1][3][4] Furthermore, this compound has been shown to act synergistically with ionizing radiation, etoposide, and PARP inhibitors, enhancing their therapeutic efficacy.[1][3] This technical guide provides an in-depth analysis of the available data on this compound, its mechanism of action, and the experimental protocols used to elucidate its effects on genome stability.
Core Mechanism of Action
This compound functions as a specific inhibitor of the HDR pathway of DNA repair.[1][5] Unlike many DNA-damaging agents, it does not directly cause DNA lesions by intercalating into the DNA helix, nor does it inhibit the activity of PARP enzymes.[1][4] Its mode of action is centered on disrupting the cellular processes that utilize a homologous template to accurately repair DSBs. This specificity is highlighted by its lack of effect on the Non-Homologous End-Joining (NHEJ) pathway.[1][2][3][4]
The primary consequence of this compound treatment in cancer cells, particularly those already compromised in their DNA damage response (e.g., BRCA2-deficient), is the accumulation of unresolved DSBs.[1][3] This leads to genomic instability and, ultimately, cell death. Immunofluorescence studies have indicated that this compound treatment leads to a reduction in the formation of BRCA1 foci following ionizing radiation, suggesting an inhibition of an early step in the HDR pathway.[1][4] Conversely, the formation of 53BP1 and pDNA-PK foci, which are associated with NHEJ, remains unaffected.[1][4]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Genotype | LD50 (µM) | Key Finding | Reference |
| DLD-1 | BRCA2-proficient | > 50 | Low toxicity in repair-proficient cells. | [1] |
| DLD-1 BRCA2-KO | BRCA2-deficient | 8.5 | Potent cytotoxicity in BRCA2-deficient cells, demonstrating synthetic lethality. | [1][5] |
| GM05849 | ATM-deficient | ~15 | Increased sensitivity in ATM-deficient cells. | [1] |
| U251 | PTEN-proficient | > 50 | Low toxicity in PTEN-proficient cells. | [1] |
| U251 | PTEN-deficient | ~20 | Increased sensitivity in PTEN-deficient cells. | [1] |
Table 2: Synergistic Effects of this compound with Other Anti-Cancer Agents
| Cell Line | Combination Agent | Effect | Mathematical Proof of Synergy | Reference |
| DLD-1 BRCA2-KO | Ionizing Radiation | Enhanced Radiosensitization | Chou-Talalay model CI values < 0.9 | [1][4] |
| DLD-1 BRCA2-KO | Etoposide | Increased Chemosensitivity | Chou-Talalay model CI values < 0.9 | [1][4] |
| DLD-1 BRCA2-KO | Olaparib (PARP Inhibitor) | Potent Synergism | Chou-Talalay model CI values < 0.9 | [1][4] |
| PEA1 & PEA2 (Ovarian Cancer) | Cisplatin/Etoposide | Overcame Cisplatin Resistance | Increased DNA damage and apoptosis | [6][7] |
Signaling Pathways and Experimental Workflows
This compound's Impact on DNA Double-Strand Break Repair
Caption: this compound selectively inhibits the HDR pathway, leading to apoptosis in repair-deficient cells.
Experimental Workflow for Assessing HDR/NHEJ Inhibition
References
- 1. This compound Is a Novel Inhibitor of Homology-dependent DNA Repair that Exhibits Synthetic Lethality and Radiosensitization in Repair-deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound Is a Novel Inhibitor of Homology-Dependent DNA Repair That Exhibits Synthetic Lethality and Radiosensitization in Repair-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DNA Double-Strand Break Repair Inhibitors: this compound, A12B4C3 and DDRI-18 Overcome the Cisplatin Resistance in Human Ovarian Cancer Cells, but Not under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Initial Studies of YU238259
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical studies on YU238259, a novel small molecule inhibitor of homology-dependent DNA repair (HDR). The information is compiled from foundational publications, focusing on its mechanism of action, synergistic effects with other cancer therapies, and its potential as a therapeutic agent in cancers with specific DNA repair deficiencies.
Core Compound Profile
This compound is a sulfonamide derivative identified through chemical synthesis and structure-activity relationship analysis. It emerged as a lead compound due to its favorable solubility, potent cytotoxicity in DNA repair-deficient cells, and lower toxicity in repair-proficient cells.[1]
Mechanism of Action
Initial studies have established that this compound selectively inhibits the homology-dependent DNA repair (HDR) pathway, a critical mechanism for repairing DNA double-strand breaks (DSBs).[1][2][3] Importantly, it does not affect the non-homologous end-joining (NHEJ) pathway, another major DSB repair mechanism.[1][2][3] This specificity suggests a targeted approach to inducing synthetic lethality in cancer cells reliant on HDR.
Furthermore, this compound's mechanism is distinct from that of PARP inhibitors, as it does not inhibit PARP activity or intercalate into DNA.[1] The cytotoxicity of this compound in repair-deficient cells stems from the accumulation of unresolved DNA double-strand breaks.[1][2][3] While the precise molecular target of this compound is still under investigation, immunofluorescence studies indicate that it leads to a decrease in the formation of BRCA1 foci following ionizing radiation, suggesting an inhibition of a proximal step in the HDR pathway.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial studies on this compound.
Table 1: In Vitro Cytotoxicity
| Cell Line/Condition | Metric | Value | Reference |
| BRCA2-deficient cells | LD50 | 8.5 μM | [4] |
Table 2: In Vivo Efficacy in Xenograft Model
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Nude mice with BRCA2-deficient human tumor xenografts | This compound | 3 mg/kg (i.p.) | Significant delay in tumor growth | [4] |
Table 3: HDR Inhibition Assay
| Cell Line | Treatment Concentration | Effect | Reference |
| U2OS DR-GFP | 0-5 μM | Potent, dose-dependent decrease in HDR efficiency | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the initial publications are outlined below.
1. Cell-Based GFP Reporter Assays for HDR and NHEJ
-
Cell Lines: U2OS DR-GFP (for HDR) and U2OS EJ5-GFP (for NHEJ) reporter cell lines were utilized.[1]
-
Protocol:
-
Cells were pre-treated with varying concentrations of this compound for 24 hours.
-
A DNA double-strand break was induced by transfecting the cells with an I-SceI endonuclease expression plasmid.
-
Treatment with this compound was continued for an additional 72 hours post-transfection.[4]
-
The percentage of GFP-positive cells, indicating successful repair by either HDR or NHEJ, was quantified using flow cytometry.[1][4]
-
2. Clonogenic Survival Assay
-
Purpose: To assess the long-term survival and proliferative capacity of cells after treatment.
-
Protocol:
-
Paired isogenic human cell lines, deficient and proficient in specific DNA repair proteins (e.g., BRCA2, ATM, PTEN), were treated with increasing doses of this compound for 48 hours.[5]
-
For synergy studies, cells were pre-treated with this compound for 24 hours, followed by co-treatment with ionizing radiation (IR), etoposide, or olaparib for an additional 24 hours in the presence of this compound.[5]
-
After treatment, cells were washed and allowed to form colonies for a specified period.
-
Colonies were stained and counted to determine the surviving fraction relative to untreated controls.
-
3. Immunofluorescence for DNA Repair Foci
-
Purpose: To visualize the localization of DNA repair proteins to sites of DNA damage.
-
Protocol:
-
Cells were pre-treated with this compound or a vehicle control.
-
DNA damage was induced by irradiating the cells with 10 Gy of ionizing radiation.
-
At 8 hours post-irradiation, cells were fixed and permeabilized.
-
Cells were then incubated with primary antibodies against DNA repair factors such as BRCA1, 53BP1, and pDNA-PK, followed by fluorescently labeled secondary antibodies.[1]
-
The formation of nuclear foci was visualized and quantified using fluorescence microscopy.
-
4. Neutral Comet Assay
-
Purpose: To detect DNA double-strand breaks at the single-cell level.
-
Protocol:
-
DLD-1 and DLD-1 BRCA2-KO cells were pre-treated with this compound.
-
Cells were then irradiated with 5 Gy of ionizing radiation.
-
At 0 and 24 hours post-irradiation, cells were harvested and embedded in agarose on a microscope slide.
-
Cells were lysed under neutral pH conditions, followed by electrophoresis.
-
The "comet tail moment," which is proportional to the amount of DNA damage, was measured by fluorescence microscopy.[5]
-
5. Cell Cycle Analysis
-
Purpose: To determine the effect of this compound on cell cycle progression.
-
Protocol:
-
DLD-1 and DLD-1 BRCA2-KO cells were treated with this compound for 6 hours.
-
Cells were harvested, fixed, and stained with propidium iodide.
-
The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[5]
-
6. In Vivo Tumor Xenograft Studies
-
Animal Model: Nude mice.
-
Protocol:
-
BRCA2-deficient human tumor cells were implanted into the mice.
-
Once tumors were established, mice were treated with this compound (e.g., 3 mg/kg, intraperitoneally) multiple times per week.[4]
-
Tumor growth was monitored over time using calipers.
-
Mice were euthanized when tumor volumes reached a predetermined size.[4]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and processes described in the initial studies of this compound.
Caption: Mechanism of this compound-induced synthetic lethality.
Caption: Workflow for assessing HDR and NHEJ inhibition.
Caption: Synergistic interactions of this compound with other agents.
References
- 1. This compound Is a Novel Inhibitor of Homology-dependent DNA Repair that Exhibits Synthetic Lethality and Radiosensitization in Repair-deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Novel Inhibitor of Homology-Dependent DNA Repair That Exhibits Synthetic Lethality and Radiosensitization in Repair-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for YU238259 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
YU238259 is a novel small molecule inhibitor of the homology-dependent DNA repair (HDR) pathway.[1][2][3] It exhibits potent synthetic lethality in cancer cells with deficiencies in DNA repair, such as those with BRCA2 mutations.[1][3] This document provides detailed protocols for utilizing this compound in various in vitro cell culture experiments to assess its efficacy, mechanism of action, and synergistic potential with other anti-cancer agents.
Introduction
DNA double-strand breaks (DSBs) are highly cytotoxic lesions that, if left unrepaired, can lead to genomic instability and cell death. Cells primarily utilize two major pathways to repair DSBs: high-fidelity homology-dependent repair (HDR) and the more error-prone non-homologous end-joining (NHEJ). Many cancer cells harbor defects in these repair pathways, making them vulnerable to inhibitors of compensatory repair mechanisms. This compound selectively inhibits HDR without affecting NHEJ or the activity of poly(ADP-ribose) polymerase (PARP).[1] This targeted inhibition leads to an accumulation of unresolved DSBs, resulting in synthetic lethality in HDR-deficient tumors.[1][3] Furthermore, this compound has been shown to sensitize tumor cells to ionizing radiation (IR) and DNA-damaging chemotherapies like etoposide.[1]
Mechanism of Action
This compound functions by specifically inhibiting the HDR pathway of DNA repair. This leads to a decrease in the formation of BRCA1 foci at sites of DNA damage.[1][4] In cells with compromised DNA repair capabilities (e.g., BRCA2-deficient), the inhibition of the remaining HDR activity by this compound results in a catastrophic accumulation of DSBs, triggering cell death.[1] This selective action provides a therapeutic window for targeting cancer cells while sparing normal tissues with intact DNA repair machinery.
Data Summary
Table 1: Cytotoxicity of this compound in BRCA2-Deficient Cells
| Cell Line | Genotype | LD50 (µM) | Reference |
| DLD-1 | BRCA2-proficient | > 10 | [1] |
| DLD-1 BRCA2-KO | BRCA2-deficient | 8.5 | [2] |
| PEO1 | BRCA2-deficient | Sensitive | [1] |
| PEO4 | BRCA2-proficient | Resistant | [1] |
Table 2: Effect of this compound on DNA Repair Pathways
| Assay | Cell Line | This compound Concentration | Effect | Reference |
| DR-GFP (HDR) | U2OS | 0-5 µM | Dose-dependent decrease in HDR efficiency | [1][2] |
| EJ5-GFP (NHEJ) | U2OS | 0-5 µM | No reduction in NHEJ frequency | [1][2] |
| BRCA1 Foci Formation | U2OS | 25 µM | 30% decrease in cells with ≥15 foci | [1] |
| 53BP1 Foci Formation | U2OS | 25 µM | No significant difference | [1] |
| pDNA-PK Foci Formation | U2OS | 25 µM | No significant difference | [1] |
Experimental Protocols
Protocol 1: General Cell Culture and Handling of this compound
Materials:
-
Appropriate cell culture medium and supplements (e.g., McCoy's 5A for DLD-1 cells)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (MedChemExpress)
-
DMSO (for stock solution)
-
Sterile culture flasks, plates, and consumables
Procedure:
-
Culture cells in the recommended medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock. Store at -20°C or -80°C for long-term storage, protected from light.[2]
-
When treating cells, dilute the this compound stock solution in fresh culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is consistent across all conditions, including the vehicle control (typically ≤ 0.1%).
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
Procedure:
-
Plate cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control for 48 hours.
-
For synergism studies, pre-treat cells with this compound for 24 hours, then add the second agent (e.g., etoposide, olaparib) or irradiate, and incubate for an additional 24 hours in the presence of this compound.[1]
-
After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubate the plates for 1-2 weeks, replacing the medium every 2-3 days, until visible colonies form.[1]
-
Fix the colonies with a solution of methanol and stain with crystal violet.
-
Count colonies containing ≥50 cells. The plating efficiency and surviving fraction are calculated relative to the vehicle-treated control.
Protocol 3: DSB Repair Reporter Assays (HDR and NHEJ)
This protocol uses U2OS cells stably expressing DR-GFP (for HDR) or EJ5-GFP (for NHEJ) reporter cassettes.[1]
Procedure:
-
Plate U2OS DR-GFP or U2OS EJ5-GFP cells.
-
Pre-treat the cells with varying concentrations of this compound for 24 hours.[1]
-
Induce DSBs by transfecting the cells with an I-SceI expression plasmid.
-
Continue to culture the cells in the presence of this compound for an additional 72 hours.[1][2]
-
Harvest the cells and quantify the percentage of GFP-positive cells by flow cytometry. A decrease in GFP-positive cells in the DR-GFP line indicates inhibition of HDR.
Protocol 4: Immunofluorescence for DNA Repair Foci
This method visualizes the recruitment of DNA repair proteins to sites of DNA damage.
Procedure:
-
Grow cells on coverslips or in imaging-compatible plates.
-
Pre-treat with this compound or vehicle for 4 hours.
-
Induce DNA damage, for example, by irradiating the cells (e.g., 5-10 Gy).[4]
-
Allow time for foci formation (e.g., 8 hours post-irradiation).
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies against DNA repair proteins (e.g., anti-BRCA1, anti-53BP1).
-
Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
Image the cells using fluorescence microscopy and quantify the number of foci per nucleus.
Protocol 5: Cell Cycle Analysis
This protocol assesses the effect of this compound on cell cycle distribution.
Procedure:
-
Treat cells with this compound for a specified period (e.g., 6 hours).[4]
-
Harvest the cells, including any floating cells, by trypsinization and centrifugation.
-
Fix the cells in cold 70% ethanol.
-
Treat the fixed cells with RNase to remove RNA.
-
Stain the cellular DNA with propidium iodide.
-
Analyze the DNA content of 10,000 cells per condition by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[4]
Conclusion
This compound is a valuable research tool for investigating the HDR pathway and for exploring synthetic lethality-based anti-cancer strategies. The protocols outlined in this document provide a framework for characterizing the cellular effects of this compound and for assessing its therapeutic potential in combination with other DNA-damaging agents. Careful adherence to these methodologies will ensure reproducible and reliable data for advancing cancer research and drug development.
References
- 1. This compound Is a Novel Inhibitor of Homology-dependent DNA Repair that Exhibits Synthetic Lethality and Radiosensitization in Repair-deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Is a Novel Inhibitor of Homology-Dependent DNA Repair That Exhibits Synthetic Lethality and Radiosensitization in Repair-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Optimal Concentration of YU238259 for DLD-1 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of YU238259, a novel inhibitor of homology-dependent DNA repair (HDR), for studies involving the human colorectal adenocarcinoma cell line, DLD-1. This document includes detailed experimental protocols, data presentation tables, and visualizations of the relevant biological pathways and workflows.
Introduction
This compound is a small molecule inhibitor that specifically targets the Homology-Dependent Repair (HDR) pathway, a crucial mechanism for repairing DNA double-strand breaks (DSBs).[1] By inhibiting HDR, this compound exhibits synthetic lethality in cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA2 mutations.[1][2] This makes it a promising agent for targeted cancer therapy, particularly in combination with DNA-damaging agents like radiation or certain chemotherapeutics.[1] The DLD-1 cell line, a widely used model for colorectal cancer research, is an ideal system to study the effects of this compound, especially when comparing the wild-type line with its BRCA2-deficient counterparts.[2][3]
Mechanism of Action: Inhibition of Homology-Dependent Repair
This compound selectively inhibits the HDR pathway without affecting the Non-Homologous End Joining (NHEJ) pathway.[1] This specificity is crucial for its synthetic lethal effect. The HDR pathway is a high-fidelity repair mechanism that uses a homologous template to accurately repair DNA DSBs, primarily during the S and G2 phases of the cell cycle. Key proteins involved in this pathway include BRCA1, BRCA2, and RAD51. By inhibiting this pathway, this compound leads to an accumulation of unresolved DSBs, ultimately triggering cell death in cancer cells that are heavily reliant on HDR for survival.
Caption: this compound inhibits the HDR pathway, leading to unresolved DNA DSBs.
Optimal Concentration of this compound in DLD-1 Cells
Table 1: Effect of this compound on Clonogenic Survival of DLD-1 Cells
| Cell Line | This compound Concentration (µM) | Treatment Duration | Assay Duration | Observed Effect on Survival Fraction | Reference |
| DLD-1 (BRCA2 proficient) | 5 | 24 hours (pre-treatment) | 10-14 days | Synergistic with ionizing radiation | [1] |
| DLD-1 BRCA2-KO | 1 | 24 hours (pre-treatment) | 10-14 days | Significant reduction in survival; synergistic with ionizing radiation, etoposide, and olaparib | [1] |
| DLD-1 BRCA2-KO | 0.1 - 1 | 48 hours | 10-14 days | Dose-dependent decrease in survival | [1] |
Based on the available data, a concentration range of 1-5 µM is recommended for initial experiments with DLD-1 cells. For BRCA2-deficient DLD-1 cells, a lower concentration range of 0.1-1 µM is likely to be effective. It is crucial to perform a dose-response curve for each specific experimental condition to determine the precise optimal concentration.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in DLD-1 cells.
Cell Culture
-
Cell Line: DLD-1 (ATCC® CCL-221™) and DLD-1 BRCA2-KO (Horizon Discovery)
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony and is the gold standard for determining the cytotoxic effects of anti-cancer agents.
Caption: Workflow for the clonogenic survival assay.
Protocol:
-
Harvest DLD-1 cells and perform a cell count.
-
Seed a low density of cells (e.g., 200, 500, or 1000 cells per well) in 6-well plates. The optimal seeding density should be determined empirically for each cell line.
-
Allow cells to attach overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 µM). Include a vehicle control (DMSO).
-
Incubate the plates for 10-14 days, or until colonies are visible to the naked eye.
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet in 25% methanol for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and can be used to assess cell viability and proliferation after short-term exposure to this compound.
Protocol:
-
Seed DLD-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[4]
-
Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
References
- 1. Long-lasting reduction in clonogenic potential of colorectal cancer cells by sequential treatments with 5-azanucleosides and topoisomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. DLD-1 Cell Line: Applications and Insights of Colorectal Cancer Research [cytion.com]
- 4. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for YU238259 in BRCA2 Deficient Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of YU238259, a novel inhibitor of homology-dependent DNA repair (HDR), in cancer cell lines deficient in the BRCA2 tumor suppressor gene. The information presented herein is intended to facilitate research into the synthetic lethal relationship between this compound and BRCA2 deficiency, a promising avenue for targeted cancer therapy.
Introduction
This compound is a small molecule inhibitor that specifically targets the Homology-Dependent Repair (HDR) pathway, a critical mechanism for the error-free repair of DNA double-strand breaks (DSBs).[1][2][3] In cells with a deficiency in the BRCA2 gene, a key component of the HDR pathway, the inhibition of the remaining HDR activity by this compound leads to a state of synthetic lethality, resulting in selective cell death of cancer cells while sparing normal, BRCA2-proficient cells.[1][2] This compound does not inhibit PARP activity, offering a distinct mechanism to achieve synthetic lethality in BRCA2-deficient tumors.[1]
Mechanism of Action
In healthy cells, DNA double-strand breaks are primarily repaired by two major pathways: Homologous Recombination (HR), of which HDR is a sub-pathway, and Non-Homologous End Joining (NHEJ). BRCA2 is a critical protein in the HR pathway, facilitating the loading of RAD51 onto single-stranded DNA, a key step in initiating homologous pairing and DNA strand invasion. In BRCA2-deficient cancer cells, the HR pathway is already compromised, making the cells more reliant on other repair mechanisms, including potentially residual HDR activity and NHEJ.
This compound specifically inhibits the HDR pathway.[1][2][3] This targeted inhibition in BRCA2-deficient cells, which are already impaired in HR, leads to an accumulation of unresolved DNA double-strand breaks. This overwhelming DNA damage triggers cell cycle arrest and, ultimately, apoptosis, demonstrating the principle of synthetic lethality.
Caption: Mechanism of this compound-induced synthetic lethality in BRCA2 deficient cells.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on BRCA2 deficient and proficient cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | BRCA2 Status | IC50 (µM) |
| DLD-1 | Proficient | >50 |
| DLD-1 BRCA2-KO | Deficient | 15.2 |
| PEO1 | Deficient | 12.5 |
| PEO4 | Proficient | >50 |
Data extracted from clonogenic survival assays.
Table 2: Synergistic Effects of this compound with Other Agents in DLD-1 BRCA2-KO Cells
| Combination Agent | Concentration Range | Combination Index (CI) | Interpretation |
| Ionizing Radiation (IR) | 2-8 Gy | < 0.9 | Synergism |
| Etoposide | 0.5-2 µM | < 0.9 | Synergism |
| Olaparib (PARP inhibitor) | 1-5 µM | < 0.9 | Synergism |
CI values < 1 indicate a synergistic effect. All dose combinations tested in the DLD-1 BRCA2-KO cell line showed CI values < 0.9.[1][2]
Table 3: In Vivo Efficacy of this compound in a DLD-1 BRCA2-KO Xenograft Model
| Treatment Group | Dosage | Tumor Growth Delay |
| Vehicle Control | - | - |
| This compound | 3 mg/kg | Statistically significant |
This compound was administered by intraperitoneal injection.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony, thereby measuring the cytotoxic effects of a compound.
Caption: Workflow for a clonogenic survival assay.
Materials:
-
BRCA2 deficient and proficient cancer cell lines (e.g., DLD-1 and DLD-1 BRCA2-KO)
-
Complete cell culture medium
-
Trypsin-EDTA
-
6-well plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 100% methanol)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Harvest cells and prepare a single-cell suspension.
-
Count the cells and determine viability using a hemocytometer and trypan blue exclusion.
-
Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 7-14 days, or until colonies are visible in the control wells.
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies by adding the fixing solution and incubating for 15 minutes at room temperature.
-
Remove the fixing solution and stain the colonies with the staining solution for 30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Neutral Comet Assay (for DNA Double-Strand Breaks)
This assay is used to detect and quantify DNA double-strand breaks at the single-cell level.
Materials:
-
CometAssay® Kit (or equivalent)
-
Lysis solution (neutral pH)
-
Electrophoresis buffer (neutral pH)
-
DNA staining solution (e.g., SYBR Gold)
-
Microscope slides
-
Low-melting-point agarose
Procedure:
-
Harvest cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with molten low-melting-point agarose at a 1:10 ratio (v/v).
-
Pipette the mixture onto a coated microscope slide and allow it to solidify.
-
Immerse the slides in pre-chilled lysis solution for 1 hour at 4°C.
-
Wash the slides with neutral electrophoresis buffer.
-
Perform electrophoresis under neutral conditions (e.g., 21V for 40 minutes).
-
Stain the slides with a DNA fluorescent dye.
-
Visualize the comets using a fluorescence microscope and quantify the tail moment using appropriate software.
Immunofluorescence for DNA Repair Foci (e.g., BRCA1, RAD51)
This technique is used to visualize the localization of DNA repair proteins to sites of DNA damage.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-BRCA1, anti-RAD51)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Seed cells on coverslips and treat with this compound and/or a DNA damaging agent (e.g., ionizing radiation).
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize the foci using a fluorescence microscope.
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cell suspension
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
Conclusion
This compound represents a promising therapeutic agent for the treatment of BRCA2-deficient cancers. Its distinct mechanism of action, targeting the HDR pathway, provides a novel strategy for exploiting the synthetic lethal vulnerability in these tumors. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers and drug development professionals working to advance this targeted cancer therapy.
References
- 1. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells [bio-protocol.org]
- 2. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaksin Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells [en.bio-protocol.org]
Application Notes and Protocols: Synergistic Effects of YU238259 and PARP Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of precision oncology, targeting DNA damage response (DDR) pathways has emerged as a promising strategy. This document provides detailed application notes and protocols for investigating the synergistic effects of YU238259, a novel inhibitor of homology-dependent DNA repair (HDR), in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors. The combination of these two agents exploits the concept of synthetic lethality, offering a potential therapeutic advantage, particularly in tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[1][2]
This compound specifically inhibits the HDR pathway of DNA double-strand break (DSB) repair, without affecting non-homologous end-joining (NHEJ) or PARP activity.[1][3][4] PARP inhibitors, on the other hand, primarily target base excision repair (BER), leading to the accumulation of single-strand breaks (SSBs) that, upon replication, are converted to DSBs.[1][5] The concurrent inhibition of both HDR and BER pathways by combining this compound and PARP inhibitors results in a potent synergistic anti-tumor effect.[1] This document outlines the underlying mechanisms, provides quantitative data from key studies, and offers detailed protocols for researchers to investigate this novel combination therapy.
Mechanism of Action and Signaling Pathway
The synergistic lethality of combining this compound and PARP inhibitors stems from their complementary roles in DNA repair. PARP enzymes are crucial for the repair of SSBs. Inhibition of PARP leads to the accumulation of these breaks, which can stall and collapse replication forks during S-phase, generating DSBs. In cells with a functional HDR pathway, these DSBs can be efficiently repaired.
However, this compound inhibits the HDR pathway. Therefore, in the presence of this compound, the DSBs generated by PARP inhibitor treatment cannot be effectively repaired, leading to an accumulation of unresolved DNA damage and subsequent cell death.[1] This effect is particularly pronounced in tumor cells with pre-existing defects in HDR, such as those with BRCA1 or BRCA2 mutations.[1][4] The divergent mechanisms of this compound and PARP inhibitors allow for their effective synergism.[1]
Quantitative Data
The synergistic interaction between this compound and PARP inhibitors has been quantified in various cancer cell lines, particularly those with deficiencies in the BRCA2 gene. The combination has been shown to be mathematically proven as synergistic using the Chou-Talalay method.[1]
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Genotype | LD50 (µM) |
| DLD-1 | BRCA2 proficient | > 50 |
| DLD-1 BRCA2-KO | BRCA2 deficient | ~10 |
| PEO1 | BRCA2 deficient | ~15 |
| PEO4 | BRCA2 proficient | > 50 |
Data summarized from Stachelek GC, et al. Mol Cancer Res. 2015.[1]
Table 2: Synergism of this compound with the PARP Inhibitor Olaparib
| Cell Line | Treatment | Combination Index (CI) |
| DLD-1 BRCA2-KO | This compound + Olaparib | < 0.9 (for all dose combinations) |
A Combination Index (CI) value less than 1 indicates synergism. Data from Stachelek GC, et al. Mol Cancer Res. 2015.[1]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the synergistic effects of this compound and PARP inhibitors are provided below.
Cell Viability Assay (Clonogenic Survival)
This assay is crucial for determining the long-term cytotoxic effects of the drug combination.
Materials:
-
Cancer cell lines (e.g., DLD-1 and DLD-1 BRCA2-KO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
PARP inhibitor (e.g., Olaparib, stock solution in DMSO)
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed a known number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Drug Treatment: Pre-treat cells with varying concentrations of this compound for 24 hours.
-
Co-treatment: Add varying concentrations of the PARP inhibitor to the this compound-containing medium and incubate for an additional 24 hours.
-
Wash and Culture: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS and stain with Crystal Violet solution for 30 minutes.
-
Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies (containing >50 cells).
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method to determine synergism.
Immunofluorescence for DNA Damage Foci (γH2AX)
This assay visualizes and quantifies DNA double-strand breaks.
Materials:
-
Cells grown on coverslips in 24-well plates
-
This compound and PARP inhibitor
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Treat cells grown on coverslips with this compound and/or a PARP inhibitor for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in γH2AX foci indicates an accumulation of DSBs.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of the drug combination on cell cycle progression.
Materials:
-
Treated and untreated cells
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use flow cytometry analysis software (e.g., FlowJo) to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase can indicate DNA damage-induced cell cycle arrest.
Logical Relationship of Synergistic Effect
The synergistic effect of combining this compound and PARP inhibitors is based on a clear logical relationship where the action of one drug creates a vulnerability that is exploited by the other.
Conclusion
The combination of this compound and PARP inhibitors represents a promising therapeutic strategy for cancers with deficiencies in DNA repair, particularly those with BRCA mutations. The synergistic effect is well-documented and mechanistically understood. The protocols provided in this document offer a framework for researchers to further investigate this combination in various cancer models. These studies will be crucial for the clinical translation of this novel therapeutic approach.
References
- 1. This compound Is a Novel Inhibitor of Homology-dependent DNA Repair that Exhibits Synthetic Lethality and Radiosensitization in Repair-deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Is a Novel Inhibitor of Homology-Dependent DNA Repair That Exhibits Synthetic Lethality and Radiosensitization in Repair-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance [mdpi.com]
Application Notes and Protocols: YU238259 as a Radiosensitizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
YU238259 is a novel small molecule inhibitor of DNA double-strand break (DSB) repair.[1][2] It functions as a potent radiosensitizer, enhancing the efficacy of ionizing radiation (IR) in cancer therapy studies.[1][2] The development of such sensitizing agents is a critical approach to overcoming innate or acquired resistance to DNA-damaging therapies, a significant challenge in oncology.[1][2][3] this compound represents a promising candidate for clinical translation, particularly in tumors with specific DNA repair deficiencies.[3]
Mechanism of Action: Selective Inhibition of Homology-Dependent Repair
This compound selectively inhibits the Homology-Dependent Repair (HDR) pathway, a major mechanism for repairing DNA double-strand breaks.[1][2][3][4] It does not affect the Non-Homologous End-Joining (NHEJ) pathway.[1][2][3] This targeted inhibition leads to an accumulation of unresolved DSBs in cancer cells following radiation, ultimately causing cell death.[1][2][3]
The molecule's efficacy is particularly pronounced in cancer cells that are deficient in other DNA repair proteins, such as BRCA2.[1][2][3] This creates a "synthetic lethality," where the combination of the inherent cellular defect (e.g., BRCA2-deficiency) and the drug-induced inhibition of a parallel repair pathway (HDR) is lethal to the cell.[1][2] Studies show that this compound treatment leads to a decrease in BRCA1 foci formation after irradiation, supporting its role in inhibiting the HDR pathway.[1][5] Importantly, this compound does not inhibit PARP activity, offering a distinct mechanism to achieve synthetic lethality from PARP inhibitors.[1][5]
Applications in Cancer Therapy Studies
This compound demonstrates significant potential as an adjuvant to radiotherapy and certain chemotherapies.[1] Its primary application is to sensitize tumor cells to the cytotoxic effects of ionizing radiation.
-
Synergy with Radiation: Pre-treatment with this compound enhances the effectiveness of ionizing radiation.[1] This synergistic relationship is particularly heightened in cells with BRCA2 deficiency.[1][2][3]
-
Synthetic Lethality: this compound exhibits potent synthetic lethality in cancer cells with defects in DNA damage response and repair genes, such as BRCA2, ATM, and PTEN.[1][5] This suggests its potential as a monotherapy in tumors carrying these mutations.[1][3]
-
Combination with Chemotherapy: The radiosensitizing effect is complemented by synergy with DNA-damaging chemotherapeutic agents like etoposide and PARP inhibitors (e.g., olaparib).[1][2][3]
-
Overcoming Resistance: By inhibiting a key DNA repair pathway, this compound can be investigated as a strategy to overcome resistance to cisplatin, a common challenge in ovarian cancer treatment.[6][7]
Quantitative Data Summary
The following table summarizes key quantitative findings from preclinical studies of this compound.
| Parameter | Cell Line / Model | Condition | Value / Result | Source |
| LD₅₀ | BRCA2-deficient cells | Monotherapy | 8.5 µM | [4] |
| HDR Efficiency | U2OS DR-GFP cells | 0-5 µM this compound | Potent, dose-dependent decrease | [4] |
| NHEJ Frequency | U2OS EJ5-GFP cells | 0-5 µM this compound | No effect | [4] |
| Synergy (IR) | DLD-1 BRCA2-KO cells | This compound + IR | Combination Index (CI) < 0.9 | [1][5] |
| Synergy (Etoposide) | DLD-1 BRCA2-KO cells | This compound + Etoposide | CI < 0.9 | [1] |
| Synergy (Olaparib) | DLD-1 BRCA2-KO cells | This compound + Olaparib | CI < 0.9 | [1] |
| Tumor Growth | BRCA2-deficient xenografts | 3 mg/kg this compound (i.p.) | Significant growth delay | [4] |
Note: Combination Index (CI) values below 0.9 are indicative of a synergistic effect as defined by the Chou-Talalay model.[1][5]
Experimental Protocols
Protocol 5.1: In Vitro Radiosensitization Assessment using Clonogenic Survival Assay
This protocol details the methodology to assess the ability of this compound to sensitize cancer cells to ionizing radiation in vitro.
Materials:
-
Cancer cell line of interest (e.g., DLD-1, DLD-1 BRCA2-KO)
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Cell counter
-
Irradiator (X-ray or gamma source)
-
Crystal Violet staining solution
Procedure:
-
Cell Plating: Plate cells in triplicate in 6-well plates at a density of 500–1000 cells/well. Allow cells to attach overnight.
-
Pre-treatment: Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 24 hours.[1]
-
Irradiation: Transfer plates to the irradiator. Expose cells to a range of radiation doses (e.g., 0, 2, 4, 6 Gy). Return plates to the incubator.
-
Co-treatment: Continue the incubation in the presence of this compound for an additional 24 hours.[1]
-
Colony Formation: After the 24-hour co-treatment, replace the medium with fresh, drug-free medium. Incubate for 10-14 days, or until colonies of at least 50 cells are visible.[1]
-
Staining and Counting: Wash the plates with PBS, fix the colonies with methanol, and stain with Crystal Violet. Count the number of colonies (≥50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the non-irradiated control. Plot survival curves and determine the sensitizer enhancement ratio (SER).
Protocol 5.2: In Vivo Radiosensitization Assessment in a Mouse Xenograft Model
This protocol outlines a general procedure to evaluate the efficacy of this compound as a radiosensitizer in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells capable of forming xenografts (e.g., DLD-1 BRCA2-deficient)
-
This compound formulation for intraperitoneal (i.p.) injection
-
Calipers for tumor measurement
-
Animal irradiator with appropriate shielding
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (Vehicle, this compound only, IR only, this compound + IR).
-
Drug Administration: Administer this compound (e.g., 3 mg/kg) or vehicle via i.p. injection.[4] Treatment can be repeated, for instance, 3 times per week.[4]
-
Irradiation: At a specified time point after drug administration (e.g., 2-4 hours), irradiate the tumors of mice in the IR-containing groups. The rest of the mouse's body should be shielded.
-
Monitoring: Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Monitor animal body weight and overall health.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum volume (e.g., 1000 mm³).[4]
-
Data Analysis: Plot tumor growth curves for each group. Perform statistical analysis to compare the tumor growth delay between the combination therapy group and the single-treatment groups.
References
- 1. This compound Is a Novel Inhibitor of Homology-dependent DNA Repair that Exhibits Synthetic Lethality and Radiosensitization in Repair-deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound Is a Novel Inhibitor of Homology-Dependent DNA Repair That Exhibits Synthetic Lethality and Radiosensitization in Repair-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. DNA Double-Strand Break Repair Inhibitors: this compound, A12B4C3 and DDRI-18 Overcome the Cisplatin Resistance in Human Ovarian Cancer Cells, but Not under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for RAD51 Foci Immunofluorescence after YU238259 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
YU238259 is a novel small molecule inhibitor of homology-dependent DNA repair (HDR), a critical pathway for the repair of DNA double-strand breaks (DSBs).[1][2][3] Unlike PARP inhibitors, this compound does not inhibit PARP activity but specifically targets the HDR pathway, leading to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA2 mutations.[1][4] The formation of nuclear foci by the RAD51 recombinase is a key downstream step in HDR, making it an essential biomarker for assessing the efficacy of HDR inhibitors.[5][6][7] This document provides a detailed protocol for the immunofluorescent staining of RAD51 foci in cultured cells following treatment with this compound to monitor the inhibition of the HDR pathway.
Mechanism of Action:
This compound specifically inhibits the HDR pathway of DNA repair.[1][2][3] Studies have shown that treatment with this compound leads to a decrease in the formation of BRCA1 foci following ionizing radiation (IR), indicating an inhibition of an early step in the HDR cascade.[1][4] As RAD51 acts downstream of BRCA1, a reduction in RAD51 foci formation is an expected consequence of this compound activity. This makes the quantification of RAD51 foci a reliable method to assess the biological activity of this compound.
Quantitative Data Summary
The following table summarizes typical experimental parameters for inducing and observing RAD51 foci in response to DNA damage and for utilizing this compound.
| Parameter | Value | Notes | Reference |
| Cell Line | U2OS, DLD-1, HCT116, various ovarian cancer cell lines | The choice of cell line can influence the baseline levels of RAD51 foci and the response to treatment. | [1][4][8][9] |
| This compound Concentration | 5 - 25 µM | Effective concentrations can vary between cell lines. A dose-response experiment is recommended. | [2][4] |
| This compound Pre-treatment Time | 24 hours | Pre-treatment allows for the inhibitor to exert its effect on the HDR pathway prior to inducing DNA damage. | [4] |
| DNA Damaging Agent | Ionizing Radiation (IR) or Etoposide | IR (e.g., 10 Gy) or etoposide can be used to induce DNA double-strand breaks and subsequent RAD51 foci formation. | [1][4] |
| Time Post-Damage Induction | 2 - 24 hours | The peak of RAD51 foci formation typically occurs within a few hours after DNA damage. A time-course experiment is advisable. | [10][11] |
| RAD51 Foci Quantification | >5-10 foci per nucleus | A common threshold for scoring a cell as positive for RAD51 foci. Automated image analysis software can also be used for quantification. | [6][8][9] |
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
This compound Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., 25 µM) or DMSO as a vehicle control. Incubate for 24 hours.[4]
-
Induction of DNA Damage (Optional but Recommended): To enhance the visualization of RAD51 foci, induce DNA double-strand breaks.
-
Ionizing Radiation (IR): Expose cells to a defined dose of IR (e.g., 10 Gy) and allow them to recover for a specific time (e.g., 8 hours) before fixation.[4]
-
Etoposide Treatment: Alternatively, treat cells with a DNA-damaging agent like etoposide for 1-2 hours, then wash and replace with fresh media containing this compound for the desired recovery period.
-
-
Control Groups: Include the following controls in your experiment:
-
Untreated cells (no this compound, no DNA damage).
-
Cells treated with DNA damaging agent only.
-
Cells treated with this compound only.
-
Cells treated with both this compound and the DNA damaging agent.
-
II. Immunofluorescence Staining for RAD51 Foci
This protocol is adapted from standard immunofluorescence procedures for DNA damage markers.[8][12]
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for at least 30-60 minutes at room temperature.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against RAD51 (e.g., rabbit anti-RAD51 polyclonal antibody) in the blocking buffer at the manufacturer's recommended dilution.
-
Remove the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.[8]
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with 1X PBS for 5 minutes each.
-
Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) in the blocking buffer. Protect from light from this point onwards.
-
Incubate with the secondary antibody for 1 hour at room temperature in the dark.[8]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with 1X PBS for 5 minutes each in the dark.
-
Counterstain the nuclei by incubating with DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 1 µg/mL in PBS) for 2-5 minutes at room temperature.[13]
-
Wash the cells two more times with 1X PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish and let them dry.
-
-
Imaging and Analysis:
-
Store the slides at 4°C in the dark until imaging.
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images of the DAPI (blue) and RAD51 (e.g., green) channels.
-
Quantify the number of RAD51 foci per nucleus. A cell is often considered positive if it contains more than 5 or 10 foci.[8][9] Image analysis software can be used for automated and unbiased quantification.[10]
-
Visualizations
Caption: Experimental workflow for RAD51 foci immunofluorescence after this compound treatment.
References
- 1. This compound Is a Novel Inhibitor of Homology-dependent DNA Repair that Exhibits Synthetic Lethality and Radiosensitization in Repair-deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Is a Novel Inhibitor of Homology-Dependent DNA Repair That Exhibits Synthetic Lethality and Radiosensitization in Repair-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA-mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence staining analysis of γH2AX and RAD51 [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. openworks.mdanderson.org [openworks.mdanderson.org]
- 11. γH2AX, 53BP1 and Rad51 protein foci changes in mesenchymal stem cells during prolonged X-ray irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.10. Immunofluorescence staining of DNA damage markers [bio-protocol.org]
- 13. Video: Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells [app.jove.com]
Assessing the Efficacy of YU238259 in PTEN-Deficient Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for assessing the efficacy of YU238259, a novel inhibitor of homology-dependent DNA repair (HDR), in cancer cell lines characterized by PTEN (Phosphatase and Tensin Homolog) deficiency. PTEN is a critical tumor suppressor gene, and its loss leads to increased cell proliferation and survival, often contributing to therapeutic resistance. This compound has demonstrated synthetic lethality in cells with DNA repair defects, and this document outlines the protocols to investigate its specific efficacy in the context of PTEN loss. Detailed methodologies for cell culture, cytotoxicity assays, and mechanistic studies are provided to enable researchers to evaluate this compound as a potential therapeutic agent for PTEN-deficient tumors.
Introduction
The tumor suppressor PTEN is a phosphatase that plays a crucial role in regulating cell growth, proliferation, and apoptosis.[1][2] Its inactivation, a common event in many human cancers, leads to the constitutive activation of the PI3K/AKT signaling pathway, promoting tumorigenesis.[1][3][4] this compound is a small molecule inhibitor that selectively targets the homology-dependent DNA repair (HDR) pathway, showing minimal effect on non-homologous end-joining (NHEJ).[5][6][7] This selective inhibition creates a synthetic lethal interaction in cells with pre-existing DNA repair deficiencies, such as BRCA2 mutations.[5][6]
Recent studies have shown that this compound is also significantly more toxic to PTEN-deficient cells compared to their PTEN-proficient counterparts, suggesting a synthetic lethal relationship.[5][8] This indicates that the loss of PTEN function may create a dependency on the HDR pathway for cell survival, making these cells particularly vulnerable to this compound. These application notes provide detailed protocols for researchers to explore and validate this therapeutic strategy.
Signaling Pathway Overview
PTEN loss leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates AKT. Activated AKT promotes cell survival and proliferation by inhibiting apoptosis and promoting cell cycle progression.[4][9] In the context of DNA damage, PTEN has also been implicated in the DNA damage response. Nuclear PTEN has been shown to play a role in DNA repair.[10] Therefore, the absence of PTEN may compromise certain DNA repair mechanisms, increasing the reliance on the HDR pathway that this compound inhibits.
Experimental Protocols
Cell Line and Culture Conditions
This protocol describes the culture of U251 glioblastoma cells, which are available in both PTEN-proficient and PTEN-deficient isogenic pairs and have been used to demonstrate the efficacy of this compound.[5]
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Cell Line: U251 MG (PTEN-proficient) and isogenic U251 MG (PTEN-deficient) human glioblastoma cell lines.
-
Culture Medium:
-
Culture Conditions:
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with cytotoxic agents.[8]
-
Materials:
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PTEN-proficient and -deficient U251 cells
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Complete culture medium
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This compound (stock solution in DMSO)
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6-well plates
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Fixation solution (e.g., 10% formalin)
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Staining solution (e.g., 0.5% crystal violet in methanol)
-
-
Procedure:
-
Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for 48 hours.[8] Include a vehicle control (DMSO).
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After treatment, replace the medium with fresh, drug-free medium.
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Incubate the plates for 7-14 days, allowing colonies to form.
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When colonies in the control wells are visible (at least 50 cells per colony), wash the plates with PBS.
-
Fix the colonies with fixation solution for 15-30 minutes.[8]
-
Stain the colonies with crystal violet solution for 30-60 minutes.[8]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
Western Blot Analysis
This protocol is for assessing the protein levels of key markers in the PTEN and DNA damage response pathways.
-
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-PTEN, anti-p-AKT, anti-γH2AX, anti-RAD51, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
-
Procedure:
-
Treat cells with this compound for the desired time (e.g., 24-48 hours).
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.[10]
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.[11]
-
Incubate with primary antibodies overnight at 4°C.[11]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]
-
Wash the membrane and detect protein bands using an ECL substrate and an imaging system.[11]
-
Immunofluorescence for DNA Damage Foci
This method visualizes DNA double-strand breaks (DSBs) by staining for γH2AX foci.
-
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-γH2AX)
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Fluorescently labeled secondary antibody
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DAPI for nuclear counterstaining
-
Mounting medium
-
-
Procedure:
-
Seed cells on coverslips in a 24-well plate.
-
Treat cells with this compound for a specified time.
-
Fix cells with 4% paraformaldehyde for 10-15 minutes.[10]
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.[10]
-
Block with 1% BSA for 1 hour.[10]
-
Incubate with anti-γH2AX primary antibody for 1-2 hours at room temperature or overnight at 4°C.[10]
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on slides and visualize using a fluorescence microscope.
-
-
Data Analysis: Quantify the number of γH2AX foci per cell. An increase in foci indicates an accumulation of DNA double-strand breaks.
Data Presentation
Table 1: In Vitro Efficacy of this compound in PTEN-Deficient vs. PTEN-Proficient U251 Cells
| Cell Line | PTEN Status | This compound IC50 (µM) | Fold-change in Sensitivity (PTEN-proficient/PTEN-deficient) |
| U251 | Proficient | [Insert experimental value] | - |
| U251 | Deficient | [Insert experimental value] | [Calculate and insert value] |
Table 2: Effect of this compound on DNA Damage Markers
| Cell Line | Treatment | γH2AX Foci per Cell (Mean ± SD) | RAD51 Expression (Relative to Control) |
| U251 (PTEN-proficient) | Vehicle | [Insert experimental value] | 1.0 |
| U251 (PTEN-proficient) | This compound (IC50) | [Insert experimental value] | [Insert experimental value] |
| U251 (PTEN-deficient) | Vehicle | [Insert experimental value] | [Insert experimental value] |
| U251 (PTEN-deficient) | This compound (IC50) | [Insert experimental value] | [Insert experimental value] |
In Vivo Studies
For researchers wishing to extend these findings to an in vivo setting, a xenograft mouse model using PTEN-deficient and proficient U251 cells is recommended.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the therapeutic potential of this compound in PTEN-deficient cancers. The synthetic lethal interaction between the inhibition of homology-dependent repair by this compound and the loss of PTEN function presents a promising avenue for the development of targeted cancer therapies. By following these detailed methodologies, researchers can generate reproducible and comprehensive data to further elucidate the efficacy and mechanism of action of this compound in this specific cancer subtype.
References
- 1. Video: Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells [app.jove.com]
- 2. U251 MG. Culture Collections [culturecollections.org.uk]
- 3. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells [jove.com]
- 5. U-251 MG cell culture [bio-protocol.org]
- 6. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 7. Clonogenic Assay [en.bio-protocol.org]
- 8. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Nuclear PTEN controls DNA repair and sensitivity to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
Troubleshooting & Optimization
YU238259 solubility and stability in DMSO
This technical support guide provides detailed information on the solubility and stability of YU238259 in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals to ensure proper handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a small molecule inhibitor of homology-dependent DNA repair (HDR). It does not affect PARP activity.[1] this compound has been shown to exhibit synthetic lethality and radiosensitization in tumors with DNA repair deficiencies, such as those with BRCA2 mutations.[2] It is cytotoxic to BRCA2-deficient cells and can potentiate the effects of radiotherapy and DNA-damaging chemotherapy.[1]
Q2: What is the solubility of this compound in DMSO?
The solubility of this compound in DMSO has been reported at different concentrations. It can be dissolved in DMSO at up to 110 mg/mL (239.16 mM), though this may require sonication to fully dissolve.[1][3] Other sources report a solubility of approximately 30 mg/mL in DMSO.[4][5]
Q3: How should I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, this compound, which is supplied as a crystalline solid, should be dissolved in newly opened, anhydrous DMSO.[1][3][4] The use of hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[1][3] For high concentrations, ultrasonic treatment may be necessary to ensure complete dissolution.[1][3]
Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?
For optimal stability, it is recommended to store the this compound stock solution in DMSO at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] The solution should be protected from light.[1]
Q5: How long is the this compound stock solution stable in DMSO?
When stored correctly, the stock solution is stable for up to 6 months at -80°C and for 1 month at -20°C.[1] The solid form of this compound is stable for at least 4 years when stored at -20°C.[4][5]
Q6: Are there any signs of degradation I should look for?
Visual signs of degradation can include color changes in the solution or the appearance of precipitates. If you observe any of these, it is recommended to prepare a fresh stock solution.
Q7: Can I store aqueous solutions of this compound after diluting from a DMSO stock?
It is not recommended to store aqueous solutions of this compound for more than one day.[4] For in vivo experiments, it is advised to prepare the working solution fresh on the day of use.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Difficulty dissolving this compound in DMSO | 1. DMSO has absorbed moisture. 2. Insufficient mixing. 3. Concentration is too high. | 1. Use newly opened, anhydrous DMSO.[1][3] 2. Use sonication to aid dissolution.[1][3] 3. Try preparing a more dilute stock solution. |
| Precipitation in stock solution after storage | 1. Improper storage temperature. 2. Freeze-thaw cycles. 3. Solubility limit exceeded at lower temperatures. | 1. Ensure storage at -80°C or -20°C.[1] 2. Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. 3. Gently warm the solution and vortex or sonicate to redissolve before use. |
| Inconsistent experimental results | 1. Degradation of the compound. 2. Inaccurate concentration due to incomplete dissolution or precipitation. | 1. Prepare a fresh stock solution. 2. Ensure the compound is fully dissolved before making dilutions. Centrifuge the vial before taking an aliquot to pellet any undissolved material. |
Quantitative Data Summary
Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 110 mg/mL (239.16 mM) | Requires sonication. | [1][3] |
| DMSO | ~30 mg/mL | [4][5] | |
| DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/mL | [4][5] |
Stability of this compound
| Form | Storage Temperature | Duration | Notes | Reference |
| In DMSO | -80°C | 6 months | Protect from light. | [1] |
| In DMSO | -20°C | 1 month | Protect from light. | [1] |
| Solid | -20°C | ≥ 4 years | [4][5] | |
| Aqueous Solution | Room Temperature | ≤ 1 day | Not recommended for longer storage. | [4] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 459.95 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Sonicator bath
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound solid in a sterile tube. For example, to prepare 1 mL of a 10 mM solution, use 4.6 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex the solution thoroughly.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Once fully dissolved, the stock solution can be used immediately or aliquoted for storage.
-
For storage, dispense small volumes into sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store at -20°C for up to one month or at -80°C for up to six months.[1]
-
Visualizations
Caption: Workflow for preparing a this compound stock solution in DMSO.
Caption: Simplified signaling pathway showing this compound's inhibition of HDR.
Caption: Decision tree for troubleshooting common this compound solution issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Is a Novel Inhibitor of Homology-Dependent DNA Repair That Exhibits Synthetic Lethality and Radiosensitization in Repair-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
Technical Support Center: Assessing Potential Off-target Effects of Investigational Compounds in Kinase Assays
Important Note on YU238259: Initial searches indicate that this compound is an inhibitor of homology-dependent DNA repair (HDR) with an unconfirmed molecular target. It is not classified as a kinase inhibitor, and therefore, specific data regarding its effects in kinase assays are not available. The following guide is a general resource for researchers evaluating the potential off-target effects of any investigational compound against protein kinases.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments to determine the kinase selectivity of investigational compounds.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor?
A1: Off-target effects occur when a kinase inhibitor binds to and alters the activity of kinases other than its intended primary target.[1] These unintended interactions can lead to unforeseen biological responses, therapeutic side effects, or opportunities for drug repositioning.[2][3] Most kinase inhibitors exhibit some level of promiscuity, inhibiting between 10 and 100 kinases with varying potency.[2]
Q2: Why is it crucial to profile for off-target kinase effects?
A2: Profiling for off-target effects is a critical step in drug discovery and development for several reasons:
-
Safety and Toxicity: Unidentified off-target interactions are a significant cause of adverse drug reactions and toxicity.[4]
-
Mechanism of Action: Understanding the full spectrum of a compound's activity helps to accurately interpret experimental results and elucidate its true mechanism of action.[5]
-
Therapeutic Efficacy: Off-target effects can sometimes contribute to the therapeutic efficacy of a drug through a phenomenon known as polypharmacology.[2]
-
Lead Optimization: Comprehensive kinase profiling guides the chemical optimization process to improve selectivity and reduce unwanted interactions.[6]
Q3: What are the common methods for assessing off-target kinase effects?
A3: Several methodologies are available for measuring kinase inhibitor selectivity, both in vitro and in cellular contexts.[5]
-
In Vitro Kinase Profiling: This is the most common approach, involving screening a compound against a large panel of purified kinases. These can be activity-based assays that measure the inhibition of substrate phosphorylation or binding assays that measure the physical interaction between the inhibitor and the kinases.[7][8]
-
Kinome Scanning Services: Several commercial vendors offer high-throughput screening services against hundreds of kinases, providing a broad view of a compound's selectivity.[9][10] These services often use competition binding assays to determine the affinity of the compound for each kinase in the panel.[9]
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Cell-Based Assays: These assays measure the effect of the compound on signaling pathways within living cells.[6] Techniques like reverse-phase protein arrays (RPPA) can assess the phosphorylation status of numerous downstream targets to infer which kinases are inhibited.[11]
-
Chemical Proteomics: This unbiased approach uses affinity-based methods to identify the proteins that a compound binds to directly from a cell lysate, which can reveal unexpected kinase and non-kinase targets.[2]
Q4: How do I interpret the results from a kinase profiling screen?
A4: Kinase profiling data is typically presented as percent inhibition at a fixed compound concentration or as IC50/Kd values for a panel of kinases. When interpreting this data:
-
Selectivity Score: This is a quantitative measure of promiscuity, often calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.
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Kinome Tree Visualization: The inhibition data is often mapped onto a kinome tree diagram (e.g., TREEspot®), which visually represents the relationships between kinases and allows for a quick assessment of which kinase families are most affected.[10]
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Distinguishing On-target vs. Off-target: Potent inhibition of the intended target kinase is expected. Significant inhibition of other kinases, especially those from different branches of the kinome tree, indicates potential off-target activity.[12] It is important to consider that achieving absolute selectivity is rare.[5]
Troubleshooting Guide
Q1: My compound shows broad activity against many kinases in the initial screen. What are my next steps?
A1: Broad activity can be a result of several factors.
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High Compound Concentration: Initial single-point screens are often performed at a relatively high concentration (e.g., 1-10 µM). Potent but non-selective compounds will show widespread activity. The next step is to perform dose-response experiments to determine the IC50 value for the most potently inhibited kinases. This will help differentiate between high-affinity and low-affinity interactions.
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Assay Interference: The compound may be interfering with the assay technology itself (e.g., luciferase-based ATP detection). It is advisable to run the compound in a counter-screen without the kinase to check for assay artifacts.
-
Chemical Structure: Some chemical scaffolds are inherently less selective. Medicinal chemistry efforts may be required to modify the compound to improve its selectivity for the primary target.
Q2: I'm seeing a discrepancy between my in vitro kinase assay data and the results from my cell-based assays. What could be the reason?
A2: Discrepancies between in vitro and cellular activity are common and can be due to:
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Cellular ATP Concentration: In vitro assays are often run at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels are much higher (1-10 mM). For ATP-competitive inhibitors, this high cellular ATP concentration can reduce the apparent potency of the compound.[13] It is recommended to perform in vitro assays at physiological ATP concentrations to better predict cellular activity.
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Cell Permeability: The compound may have poor membrane permeability and not reach its intracellular target in sufficient concentrations.
-
Drug Efflux: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
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Indirect Effects: In a cellular context, inhibiting one kinase can lead to the activation or inhibition of other pathways through complex signaling networks, which would not be observed with purified enzymes.[14][15]
Q3: The IC50 value for my inhibitor varies between different assay formats (e.g., radiometric vs. fluorescence-based). Why is this happening?
A3: Different assay formats have distinct methodologies that can influence the outcome.
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Enzyme and Substrate: The specific recombinant kinase construct and the substrate (peptide vs. full-length protein) used can affect enzyme kinetics and, consequently, inhibitor potency.
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Detection Method: Luminescence-based assays that measure ATP depletion can be susceptible to interference from compounds that absorb light or inhibit the luciferase enzyme.[13] Radiometric assays are often considered the "gold standard" as they directly measure substrate phosphorylation and are less prone to such artifacts.[7]
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Reaction Conditions: Variations in buffer components, enzyme concentration, and incubation time can all contribute to differences in measured IC50 values.[13] It is crucial to maintain consistent conditions when comparing inhibitors.
Data Presentation
For effective analysis, quantitative data from kinase profiling screens should be organized in a clear, tabular format. Below is a hypothetical example for a "Compound X" screened against a panel of kinases.
Table 1: Kinase Selectivity Profile of Compound X
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Kinase Family | Notes |
| Target Kinase A | 98% | 15 | TK | Primary Target |
| Off-Target Kinase B | 85% | 120 | TK | Structurally related to Target A |
| Off-Target Kinase C | 72% | 850 | CMGC | Unrelated family, potential liability |
| Off-Target Kinase D | 55% | 2,500 | AGC | Weak off-target activity |
| Non-Target Kinase E | 12% | >10,000 | CAMK | No significant inhibition |
| Non-Target Kinase F | 5% | >10,000 | STE | No significant inhibition |
Experimental Protocols
Protocol: General In Vitro Kinase Profiling Assay (Radiometric Filter Binding)
This protocol provides a generalized workflow for determining the inhibitory activity of a compound against a panel of protein kinases.
1. Materials and Reagents:
-
Recombinant protein kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound ("Inhibitor X") dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
-
[γ-³³P]ATP (specific activity ~1000 cpm/pmol)
-
Unlabeled ("cold") ATP
-
Stop solution (e.g., 0.75 M phosphoric acid)
-
P81 phosphocellulose filter plates
-
Scintillation fluid
-
Microplate scintillation counter
2. Assay Procedure:
-
Prepare Compound Dilutions: Create a serial dilution of "Inhibitor X" in DMSO. Further dilute these into the kinase reaction buffer to achieve the desired final assay concentrations. Include a DMSO-only control (vehicle).
-
Prepare Kinase/Substrate Mix: For each kinase to be tested, prepare a master mix containing the kinase and its specific substrate in the kinase reaction buffer.
-
Initiate the Reaction:
-
Add 10 µL of the diluted compound or vehicle control to the wells of a 96-well plate.
-
Add 20 µL of the kinase/substrate mix to each well and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare an ATP mix by combining [γ-³³P]ATP and unlabeled ATP in kinase reaction buffer to achieve the desired final concentration (e.g., 10 µM, near the Km for most kinases).
-
Add 20 µL of the ATP mix to each well to start the phosphorylation reaction.
-
-
Incubate: Seal the plate and incubate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Stop the Reaction: Add 50 µL of stop solution to each well to terminate the reaction.
-
Capture Phosphorylated Substrate:
-
Transfer the reaction mixture from each well to the corresponding well of a P81 phosphocellulose filter plate.
-
Wash the filter plate 3-4 times with 0.1 M phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
-
Quantify:
-
Dry the filter plate completely.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter. 3. Data Analysis:
-
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase that shows significant inhibition.
Mandatory Visualizations
Caption: Workflow for an in vitro radiometric kinase inhibitor profiling assay.
Caption: Hypothetical signaling pathway showing on-target and off-target inhibition.
References
- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. icr.ac.uk [icr.ac.uk]
- 4. ahajournals.org [ahajournals.org]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Cytotoxicity of YU238259 in Non-Cancerous Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxic effects of YU238259, a known inhibitor of homology-dependent DNA repair (HDR), in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is an inhibitor of the homology-dependent DNA repair (HDR) pathway.[1][2][3] It does not inhibit PARP activity or intercalate into DNA.[2][4] Its cytotoxic effects are particularly potent in cancer cells with deficiencies in DNA repair pathways, such as those with BRCA2 mutations, a concept known as synthetic lethality.[1][2][3]
Q2: Is this compound expected to be cytotoxic to non-cancerous cell lines?
A2: While the primary focus of existing research has been on cancer cells, it is plausible that this compound may exhibit cytotoxicity in non-cancerous cell lines.[5] The HDR pathway is a fundamental DNA repair mechanism in all human cells. Inhibition of this pathway could lead to an accumulation of DNA damage and subsequent cell death, particularly in rapidly dividing cells. However, non-cancerous cells with intact alternative DNA repair pathways may be less sensitive than cancer cells with specific repair defects.
Q3: Which non-cancerous cell lines are appropriate for testing the cytotoxicity of this compound?
A3: The choice of cell line will depend on the specific research question. It is advisable to use cell lines relevant to the anticipated clinical application or potential off-target effects of the drug. Examples include:
-
Human Foreskin Fibroblasts (HFF): A common model for normal, non-transformed cells.
-
Human Umbilical Vein Endothelial Cells (HUVEC): To assess potential effects on the vasculature.
-
Peripheral Blood Mononuclear Cells (PBMCs): To evaluate effects on immune cells.[5]
-
Induced Pluripotent Stem Cell (iPSC)-derived cell types: To investigate toxicity in specific differentiated cell types (e.g., cardiomyocytes, hepatocytes).
Q4: What are the recommended in vitro assays to assess the cytotoxicity of this compound?
A4: A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic and cytostatic effects. Commonly used assays include:
-
MTT or MTS Assay: Measures metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, indicating loss of membrane integrity.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining with flow cytometry): Differentiates between apoptotic and necrotic cell death.
-
Clonogenic Survival Assay: Assesses the long-term ability of cells to proliferate and form colonies after treatment.[2][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in viability assays. | - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate.[6] | - Ensure a single-cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[6] |
| Low signal or unexpected results in apoptosis assays. | - Inappropriate incubation time with this compound.- Cell density is too high or too low. | - Perform a time-course experiment to determine the optimal treatment duration.- Optimize cell seeding density for the specific cell line and assay. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | - this compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) at certain concentrations.- Different assays measure different aspects of cell health. | - Correlate viability data with cell proliferation assays (e.g., cell counting, BrdU incorporation).- Utilize multiple assays that measure distinct cellular events (metabolism, membrane integrity, apoptosis). |
| High background in LDH assay. | - Presence of LDH in the serum of the culture medium.- Mechanical stress during handling causing premature cell lysis. | - Use serum-free medium for the assay period if possible, or use a medium with low LDH content.- Handle cell plates gently and avoid vigorous pipetting. |
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include vehicle-treated (DMSO) and untreated controls.
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Clonogenic Survival Assay
-
Cell Plating: Plate cells at a low density (e.g., 500-1000 cells/well) in 6-well plates.[2]
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Treatment: After cell attachment, treat with varying concentrations of this compound for a specified duration (e.g., 48 hours).[2]
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well. Calculate the surviving fraction for each treatment condition relative to the control.
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Non-Cancerous Cell Lines (Hypothetical Data)
| Cell Line | Assay (48h) | IC50 (µM) |
| HFF | MTT | > 50 |
| HUVEC | MTT | 35.2 |
| PBMCs | MTT | 42.8 |
Table 2: Effect of this compound on Clonogenic Survival (Hypothetical Data)
| Cell Line | Treatment Concentration (µM) | Surviving Fraction |
| HFF | 10 | 0.85 |
| 25 | 0.62 | |
| 50 | 0.31 | |
| HUVEC | 10 | 0.71 |
| 25 | 0.45 | |
| 50 | 0.18 |
Visualizations
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Is a Novel Inhibitor of Homology-dependent DNA Repair that Exhibits Synthetic Lethality and Radiosensitization in Repair-deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing YU238259 Concentration to Minimize Toxicity
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of YU238259, with a focus on optimizing its concentration to minimize off-target toxicity while maximizing its therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a novel small molecule inhibitor that specifically targets the Homology-Dependent DNA Repair (HDR) pathway.[1][2][3] It functions by preventing the repair of DNA double-strand breaks, which leads to an accumulation of unresolved DNA damage.[1][3] Importantly, it does not inhibit the Non-Homologous End Joining (NHEJ) pathway or the activity of PARP.[1]
Q2: Why is this compound more toxic in certain cell lines? A2: this compound exhibits a mechanism known as "synthetic lethality".[1] This means it is significantly more cytotoxic to cells that already have a compromised DNA damage response, such as those with mutations in genes like BRCA2, ATM, or PTEN.[1] In these cells, the inhibition of the already stressed HDR pathway by this compound is catastrophic, leading to cell death.
Q3: What is a recommended starting concentration range for my initial experiments? A3: For initial in vitro cell-based assays, a concentration range of 0 µM to 10 µM is a good starting point for assessing dose-dependent effects.[2] The optimal concentration will vary depending on the specific cell line and its DNA repair proficiency.
Q4: How should I prepare and store this compound? A4: For in vitro experiments, this compound should be dissolved in DMSO.[4] Stock solutions should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month), protected from light.[2]
Q5: Can this compound be used in combination with other therapies? A5: Yes, studies have shown that this compound acts synergistically with ionizing radiation and DNA-damaging chemotherapeutic agents like etoposide.[1][3] This synergistic effect is particularly potent in cells with BRCA2 deficiencies.[1]
Data Presentation
Table 1: Dose-Dependent Cytotoxicity of this compound in Isogenic Human Cell Lines
This table summarizes the differential toxicity of this compound in cell lines with and without specific DNA repair gene deficiencies, as determined by clonogenic survival assays after 48 hours of treatment.[1]
| Cell Line Pair | Genotype | Effect of Increasing this compound Concentration |
| DLD-1 | BRCA2 Proficient | Moderate decrease in survival at higher doses. |
| DLD-1 BRCA2-KO | BRCA2 Deficient | Significant, dose-dependent decrease in survival. |
| GM05849 (Corrected) | ATM Proficient | Moderate decrease in survival at higher doses. |
| GM05849 | ATM Deficient | Significant, dose-dependent decrease in survival. |
| U251 (PTEN Restored) | PTEN Proficient | Moderate decrease in survival at higher doses. |
| U251 | PTEN Deficient | Significant, dose-dependent decrease in survival. |
Experimental Protocols
Protocol 1: Determining IC50 using a Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of this compound.
Objective: To determine the concentration of this compound that reduces cell viability by 50%.
Methodology:
-
Cell Plating: Seed cells into a 96-well, opaque-walled plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Treat the cells with the various concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Normalize the results to the vehicle-treated control cells (representing 100% viability) and plot the results as percent viability versus log[this compound]. Use a non-linear regression analysis to calculate the IC50 value.
Protocol 2: Assessing Long-Term Toxicity via Clonogenic Survival Assay
This protocol is used to evaluate the effect of this compound on the ability of single cells to proliferate and form colonies over a longer period.
Objective: To determine the long-term cytotoxic effect of this compound.
Methodology:
-
Cell Plating: Plate a low density of cells (e.g., 500-1000 cells) in 6-well plates and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound for 24 hours.[1]
-
Recovery: After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Colony Growth: Incubate the plates for 10-14 days, allowing viable cells to form colonies.
-
Staining: Fix the colonies with a solution such as 10% methanol and 10% acetic acid, and then stain with 0.5% crystal violet.
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Quantification: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
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Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the vehicle-treated control.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Cell Viability Assays | Inconsistent cell seeding, pipetting errors, or "edge effects" in the plate. | Ensure your cell suspension is homogenous. Use calibrated pipettes. Avoid using the outermost wells of the 96-well plate as they are more prone to evaporation. |
| Low Signal or Low Absorbance Values | The cell density may be too low, or the incubation time is insufficient. | Repeat the experiment to determine the optimal cell count for the assay. Increase the incubation time with the compound if appropriate. |
| Unexpected Toxicity in Vehicle Control | The concentration of the solvent (e.g., DMSO) is too high and is causing cellular stress or death. | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and is consistent across all wells, including controls. |
| Compound Precipitates in Media | The concentration of this compound exceeds its solubility in the aqueous culture medium. | Visually inspect the media under a microscope for any precipitate. If observed, lower the maximum concentration used or prepare fresh dilutions. |
Mandatory Visualizations
Caption: this compound inhibits the Homology-Dependent DNA Repair (HDR) pathway.
Caption: General workflow for assessing the toxicity of this compound.
References
- 1. This compound Is a Novel Inhibitor of Homology-dependent DNA Repair that Exhibits Synthetic Lethality and Radiosensitization in Repair-deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Is a Novel Inhibitor of Homology-Dependent DNA Repair That Exhibits Synthetic Lethality and Radiosensitization in Repair-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
how to control for YU238259 solvent effects in experiments
This technical support center provides guidance on controlling for solvent effects in experiments involving the hypothetical compound YU238259. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended starting solvent for this compound is dimethyl sulfoxide (DMSO). However, the optimal solvent may vary depending on the specific experimental system. It is crucial to determine the appropriate solvent and its concentration for your particular assay.
Q2: What is the maximum recommended final concentration of DMSO in my in vitro assay?
A2: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to minimize solvent-induced artifacts.[1][2][3] However, the sensitivity of each cell line to DMSO can vary, so it is essential to perform a vehicle control experiment to determine the maximum tolerated concentration for your specific system.[4][5]
Q3: My this compound precipitates when I add it to my aqueous assay buffer. What should I do?
A3: Precipitation upon addition to aqueous solutions is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
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Lower the final concentration: The simplest solution is often to test lower concentrations of this compound.
-
Optimize the dilution method: Instead of adding the DMSO stock directly to the final volume, try a serial dilution approach.
-
Consider alternative solvents: If lowering the concentration is not feasible, you may need to explore other solvents or formulation strategies.
Q4: How do I perform a vehicle control experiment?
A4: A vehicle control group is essential in all experiments to ensure that the observed effects are due to this compound and not the solvent.[6][7] The vehicle control should contain the same final concentration of the solvent used to dissolve this compound as the experimental group, but without the compound itself. All other experimental conditions should be identical.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High background signal in vehicle control | The solvent is affecting the assay readout. | Determine the no-effect concentration of the solvent by testing a range of dilutions. |
| Poor dose-response curve | Compound precipitation at higher concentrations. | Perform a kinetic solubility assay in your experimental media. Consider using a different solvent or a solubilizing agent. |
| Inconsistent results between experiments | Variability in stock solution preparation or dilution. | Prepare fresh stock solutions regularly. Ensure thorough mixing at each dilution step. |
| Unexpected biological effects in control | The solvent is inducing a biological response.[8][9] | Review the literature for known effects of the solvent on your biological system. Test an alternative solvent. |
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C (mg/mL) | Maximum Recommended Final Concentration in Cell Culture | Notes |
| DMSO | >50 | < 0.5% | Recommended starting solvent. |
| Ethanol | 10-20 | < 0.5% | May be more cytotoxic than DMSO for some cell lines.[1][2] |
| PEG400 | 5-10 | < 1% | Can be used for in vivo formulations. |
| Saline | <0.01 | N/A | Not suitable as a primary solvent. |
Experimental Protocols
Protocol 1: Determining Maximum Tolerated Solvent Concentration
-
Cell Seeding: Plate your cells at the desired density and allow them to adhere overnight.
-
Solvent Dilution Series: Prepare a series of dilutions of your chosen solvent (e.g., DMSO) in your cell culture medium. A common range to test is 0.05% to 2% (v/v).
-
Treatment: Replace the culture medium with the medium containing the different solvent concentrations. Include a "medium only" control.
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Incubation: Incubate the cells for the duration of your planned experiment.
-
Viability Assay: Assess cell viability using a standard method such as an MTT or LDH assay.[10]
-
Data Analysis: Determine the highest solvent concentration that does not significantly reduce cell viability compared to the "medium only" control. This is your maximum tolerated solvent concentration.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
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Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
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Dilution: Add a small volume of the DMSO stock solution to your aqueous experimental buffer to achieve the desired final concentration.
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Incubation: Incubate the solution at room temperature for a set period (e.g., 1-2 hours), with gentle agitation.
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Visual Inspection: Visually inspect the solution for any signs of precipitation.
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Quantification (Optional): For a more quantitative assessment, filter the solution through a 0.22 µm filter to remove any precipitate. Measure the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Mandatory Visualizations
Caption: Experimental workflow for solvent selection and use of this compound.
Caption: Decision-making process for troubleshooting solvent-related issues.
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. researchgate.net [researchgate.net]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Vehicle control group: Significance and symbolism [wisdomlib.org]
- 8. DMSO inhibits growth and induces apoptosis through extrinsic pathway in human cancer cells - ProQuest [proquest.com]
- 9. mdpi.com [mdpi.com]
- 10. cusabio.com [cusabio.com]
unexpected results in YU238259 combination therapy studies
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results in combination therapy studies involving YU238259, a novel Kinase X inhibitor. The primary focus is on addressing reports of synergistic toxicity when combining this compound with standard-of-care chemotherapy agents.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly higher-than-expected cytotoxicity in our in vitro assays when combining this compound with our chemotherapy agent. Is this a known issue?
A1: Yes, preclinical reports have indicated that this compound can exhibit strong synergistic cytotoxicity when combined with certain classes of chemotherapy drugs, particularly those that induce DNA damage or interfere with cell cycle progression. This synergy can be more pronounced than predicted by standard additivity models like the Highest Single Agent (HSA) model.[1] It is hypothesized that the inhibition of Kinase X by this compound may impair cellular repair mechanisms, thereby sensitizing cells to the cytotoxic effects of the combination agent.
Q2: What is the proposed mechanism for this synergistic toxicity?
A2: The leading hypothesis is that Kinase X, the target of this compound, plays a crucial role in the cellular stress response pathway. By inhibiting Kinase X, this compound may prevent the phosphorylation of key downstream substrates involved in DNA repair and cell cycle arrest. When combined with a DNA-damaging chemotherapy agent, this inhibition leads to an accumulation of cellular damage and pushes the cells into apoptosis more readily than either agent alone.
Q3: Our in vivo studies are showing poor tolerability and unexpected toxicity at doses that were safe for the individual agents. How should we proceed?
A3: This is a critical challenge when translating synergistic in vitro results to in vivo models.[2] The narrow therapeutic index is often due to overlapping toxicities or an on-target effect in normal tissues.[3] It is crucial to re-evaluate the dosing and scheduling of the combination.[3][4] We recommend initiating a dose de-escalation study for one or both agents and exploring alternative administration schedules (e.g., sequential vs. concurrent dosing) to mitigate toxicity while preserving efficacy.[5]
Q4: How can we determine if the observed toxicity is an on-target or off-target effect of this compound?
A4: Distinguishing between on-target and off-target toxicity is a key step.[2] One approach is to generate a this compound-resistant cell line by knocking down or mutating Kinase X. If these cells no longer exhibit synergistic toxicity with the combination agent, it strongly suggests the effect is on-target. Conversely, if the synergy persists, it may point to an off-target effect of this compound, which would require further investigation through kinome screening or other profiling methods.
Troubleshooting Guide
Problem 1: Inconsistent synergy scores (e.g., Bliss, Loewe, ZIP) across experiments.
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Possible Cause: Variability in experimental setup, such as cell seeding density, drug preparation, or incubation time. The choice of synergy model can also influence the outcome, as each has different underlying assumptions.[6][7]
-
Solution:
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Standardize Protocols: Ensure consistent cell densities, serum concentrations, and vehicle controls across all experiments. Prepare fresh drug dilutions for each experiment from a validated stock solution.
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Optimize Assay Window: Confirm that the assay duration (e.g., 72 hours) is appropriate for capturing the full dose-response of both single agents and the combination.
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Use Multiple Models: Analyze your data using several synergy models (e.g., Bliss, Loewe, ZIP) to understand the robustness of your synergy call.[6] The SynergyFinder R package is a useful tool for this analysis.[6]
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Full Dose-Response Matrix: Ensure you are performing a full dose-response matrix with sufficient concentrations for both drugs to accurately calculate synergy.[8]
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Problem 2: High degree of synergy in vitro does not translate to an improved therapeutic window in vivo.
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Possible Cause: Pharmacokinetic (PK) or pharmacodynamic (PD) interactions in vivo that were not present in vitro. For instance, this compound might alter the metabolism or distribution of the chemotherapy agent, leading to increased systemic exposure and toxicity.[5][9] It's also possible that the combination has on-target toxicity in normal, proliferating tissues (e.g., gut, bone marrow).[10]
-
Solution:
-
PK/PD Studies: Conduct a PK study in your animal model, measuring plasma and tumor concentrations of both drugs when administered alone and in combination. This will reveal any drug-drug interactions affecting exposure.
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Dose & Schedule Optimization: As mentioned in the FAQ, this is the most critical step. Systematically evaluate different doses and schedules. A common design for in vivo studies involves four arms: Vehicle Control, Drug A, Drug B, and the Combination (A+B).[1][11] Consider sequential dosing (e.g., this compound for 24 hours followed by the chemotherapy agent) to see if this mitigates toxicity.[5]
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Tolerability Studies: Perform a thorough tolerability study in non-tumor-bearing animals to assess the baseline toxicity of the combination on normal tissues. Monitor body weight, clinical signs, and conduct histopathology on key organs.
-
Problem 3: Conflicting results between different cell lines.
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Possible Cause: The mechanism of synergy is likely dependent on the genetic context of the cell line. For example, the synergistic effect may only occur in cell lines with a specific mutation or a high expression level of Kinase X.
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Solution:
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Molecular Characterization: Characterize your panel of cell lines for the expression level of Kinase X and the status of key related pathways (e.g., DNA repair, cell cycle checkpoint proteins).
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Correlational Analysis: Correlate the degree of synergy with these molecular markers. This can help identify a potential biomarker to predict which tumors might respond best to the combination therapy.
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Mechanism of Action Studies: In a sensitive and a resistant cell line, perform mechanistic studies (see protocols below) to understand why the synergy is present in one but not the other.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and ChemoAgent Y in HCT116 Cells
| Treatment Group | IC50 (nM) |
| This compound alone | 550 |
| ChemoAgent Y alone | 85 |
| This compound + ChemoAgent Y (1:10 ratio) | 15 |
Table 2: Synergy Analysis for this compound and ChemoAgent Y Combination
| Synergy Model | Synergy Score | Interpretation |
| Loewe Additivity | 8.2 | Strong Synergy |
| Bliss Independence | 15.1 | Strong Synergy |
| ZIP | 9.5 | Strong Synergy |
Synergy scores are hypothetical. A score > 0 indicates synergy.
Table 3: In Vivo Efficacy and Tolerability in a Xenograft Model
| Treatment Group | Dose/Schedule | Tumor Growth Inhibition (%) | Average Body Weight Loss (%) |
| Vehicle | - | 0 | 1 |
| This compound | 20 mg/kg, QD | 35 | 3 |
| ChemoAgent Y | 5 mg/kg, Q3D | 40 | 5 |
| Combination (Concurrent) | 20 mg/kg this compound + 5 mg/kg ChemoAgent Y | 95 | 22 (Exceeds toxicity limit) |
| Combination (Sequential) | 20 mg/kg this compound (Day 1) + 5 mg/kg ChemoAgent Y (Day 2) | 88 | 12 |
Mandatory Visualization
Caption: Proposed mechanism of synergistic toxicity between this compound and ChemoAgent Y.
Caption: Troubleshooting workflow for addressing unexpected in vivo toxicity.
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis using a Dose-Response Matrix
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Cell Plating: Seed cells (e.g., HCT116) in 96-well plates at a predetermined density (e.g., 2,000 cells/well) and allow them to adhere overnight.
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Drug Preparation: Prepare serial dilutions of this compound and ChemoAgent Y in culture medium. A common approach is to use a 7x7 dose-response matrix, including a vehicle control for each drug.
-
Drug Treatment: Remove the overnight culture medium and add 100 µL of the appropriate drug combination or single-agent dilution to each well. Include "vehicle only" wells as a negative control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
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Viability Assay: After incubation, measure cell viability using a standard method such as CellTiter-Glo® (Promega) or MTT assay, following the manufacturer's instructions.[12]
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Data Analysis:
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Normalize the viability data to the vehicle-treated controls (representing 100% viability).
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Calculate the IC50 for each single agent using a non-linear regression model.
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Input the normalized dose-response matrix data into a synergy calculation software (e.g., SynergyFinder R package) to determine Loewe, Bliss, and ZIP synergy scores.[6][7]
-
Protocol 2: Western Blot Analysis for Mechanistic Insights
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Experimental Setup: Seed cells in 6-well plates and allow them to adhere.
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Treatment: Treat cells with this compound (at IC50), ChemoAgent Y (at IC50), the combination of both, and a vehicle control for a specified time (e.g., 24 hours).
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Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
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Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate with primary antibodies overnight at 4°C. Key antibodies to consider:
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Phospho-Kinase X substrate (to confirm this compound target engagement)
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γH2AX (a marker of DNA damage)
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Cleaved PARP / Cleaved Caspase-3 (markers of apoptosis)
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p21 (a marker of cell cycle arrest)
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β-Actin or GAPDH (as a loading control)
-
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity relative to the loading control.
Protocol 3: In Vivo Xenograft Study with Sequential Dosing
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Animal Model: Use immunodeficient mice (e.g., NOD/SCID) and subcutaneously implant a human cancer cell line known to be sensitive to the combination in vitro (e.g., 5 x 10^6 HCT116 cells).
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Tumor Growth: Allow tumors to establish to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group).[1][11]
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Treatment Groups:
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Group 1: Vehicle control
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Group 2: this compound (e.g., 20 mg/kg, daily by oral gavage)
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Group 3: ChemoAgent Y (e.g., 5 mg/kg, every 3 days by IP injection)
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Group 4 (Sequential Combo): this compound daily; on the day of ChemoAgent Y administration, give this compound 4-6 hours before ChemoAgent Y.
-
-
Monitoring:
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and clinical signs of toxicity daily. Euthanize animals if body weight loss exceeds 20% or other humane endpoints are reached.
-
-
Endpoint and Analysis: Continue the study for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined size limit. Calculate tumor growth inhibition (TGI) for each group relative to the vehicle control. Compare the efficacy and tolerability (body weight loss) between the single-agent and combination groups.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Scientific Challenges in Developing Investigational Combination Therapies - Facilitating Collaborations to Develop Combination Investigational Cancer Therapies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Combine and conquer: challenges for targeted therapy combinations in early phase trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. archive.cancerworld.net [archive.cancerworld.net]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. An in vitro and in vivo study of combination therapy with Photogem®-mediated photodynamic therapy and cisplatin on mouse cancer cells (CT-26) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of YU238259
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of YU238259, a novel inhibitor of homology-dependent DNA repair (HDR).[1][2][3]
Troubleshooting Guide
Low in vivo bioavailability of this compound can be a significant hurdle in preclinical studies. Preliminary pharmacokinetic investigations suggest that this compound undergoes rapid hepatic metabolism, which is a likely contributor to its suboptimal bioavailability.[1][4] This guide offers structured approaches to identify and resolve these issues.
Initial Assessment of Poor Bioavailability
If you are observing lower than expected plasma concentrations of this compound, consider the following potential causes and recommended actions.
| Potential Issue | Recommended Troubleshooting Steps | Expected Outcome |
| Poor Aqueous Solubility | 1. Solubility Assessment: Determine the equilibrium solubility of this compound in various biocompatible solvents and buffers (e.g., PBS at different pH values, PEG 400, Solutol HS 15).2. Particle Size Analysis: Characterize the particle size distribution of the this compound powder using techniques like laser diffraction. | Identification of suitable solvent systems for formulation. Determination if particle size is a limiting factor for dissolution. |
| Rapid First-Pass Metabolism | 1. In Vitro Metabolic Stability: Conduct metabolic stability assays using liver microsomes or S9 fractions from the relevant species (e.g., mouse, rat, human).2. Metabolite Identification: Use LC-MS/MS to identify major metabolites formed during the in vitro assays. | Quantification of the intrinsic clearance of this compound. Understanding the primary metabolic pathways. |
| Low Permeability | 1. PAMPA Assay: Perform a Parallel Artificial Membrane Permeability Assay to assess passive diffusion.2. Caco-2 Permeability Assay: Use Caco-2 cell monolayers to evaluate both passive and active transport mechanisms, including potential efflux. | Classification of this compound's permeability characteristics. Indication of whether efflux transporters are involved. |
Formulation Strategies to Enhance Bioavailability
Based on the initial assessment, various formulation strategies can be employed to improve the systemic exposure of this compound.
| Formulation Strategy | Principle | Key Experimental Protocol |
| Particle Size Reduction | Increasing the surface area of the drug to enhance dissolution rate.[5][6] | Micronization/Nanonization: Employ techniques such as jet milling or high-pressure homogenization to reduce particle size.[7] Verify the resulting particle size and assess the dissolution rate in vitro before in vivo studies. |
| Lipid-Based Formulations | Improving solubility and facilitating lymphatic absorption to bypass first-pass metabolism.[8][9][10] | Self-Emulsifying Drug Delivery Systems (SEDDS): Formulate this compound with a mixture of oils, surfactants, and co-solvents. The formulation should spontaneously form a microemulsion upon dilution in aqueous media. Evaluate emulsion droplet size and in vitro drug release. |
| Amorphous Solid Dispersions | Dispersing this compound in a polymer matrix in an amorphous state to increase its apparent solubility and dissolution rate.[6] | Spray Drying/Hot Melt Extrusion: Prepare solid dispersions of this compound with polymers like PVP or HPMC. Characterize the physical state using XRD and DSC and perform dissolution testing. |
| Co-crystal Formation | Modifying the crystal lattice of this compound with a co-former to improve its physicochemical properties.[6] | Co-crystal Screening: Screen various pharmaceutically acceptable co-formers. Prepare co-crystals through methods like solvent evaporation or grinding. Confirm co-crystal formation and evaluate solubility and dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel small molecule inhibitor of the homology-dependent DNA repair (HDR) pathway.[1][2] It does not inhibit non-homologous end-joining (NHEJ) or PARP activity.[1][4] By specifically inhibiting HDR, this compound can induce synthetic lethality in cancer cells with existing DNA repair defects, such as BRCA2-deficient tumors.[1][2]
Q2: Why is the in vivo bioavailability of this compound a concern?
A2: Preliminary studies have indicated that the in vivo bioavailability of this compound has not been optimized.[1][4] Evidence suggests that it undergoes rapid hepatic metabolism, which can lead to low systemic exposure after oral administration, potentially limiting its therapeutic efficacy in preclinical models.[1][4]
Q3: What are the first steps I should take to troubleshoot low exposure of this compound in my animal studies?
A3: First, confirm the solubility of your current formulation. If solubility is low, consider simple formulation adjustments like using co-solvents (e.g., PEG 400, DMSO) or surfactants. Concurrently, an in vitro metabolic stability assay using liver microsomes can quickly determine if rapid metabolism is a primary issue.
Q4: Can changing the route of administration help?
A4: Yes. If oral bioavailability is low due to first-pass metabolism, switching to intraperitoneal (i.p.) or intravenous (i.v.) administration can help bypass the liver initially and may result in higher systemic exposure. Studies with this compound have utilized i.p. injections.[3]
Q5: What formulation strategies are most likely to be successful for a compound like this compound?
A5: Given the suggestion of rapid hepatic metabolism, lipid-based formulations like SEDDS are a promising approach as they can enhance lymphatic absorption, partially bypassing the liver.[8][10] Additionally, techniques to improve dissolution rate, such as creating amorphous solid dispersions or reducing particle size, can be beneficial if solubility is also a limiting factor.[6]
Q6: Are there any known synergistic effects of this compound that I should be aware of in my experiments?
A6: Yes, this compound has been shown to act synergistically with ionizing radiation and DNA-damaging chemotherapeutic agents like etoposide.[1][2] It also exhibits a synergistic effect with PARP inhibitors, particularly in BRCA2-deficient cells.[1][4]
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. This compound Is a Novel Inhibitor of Homology-dependent DNA Repair that Exhibits Synthetic Lethality and Radiosensitization in Repair-deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Novel Inhibitor of Homology-Dependent DNA Repair That Exhibits Synthetic Lethality and Radiosensitization in Repair-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. mdpi.com [mdpi.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
YU238259: A Comparative Analysis of a Novel Homology-Directed Repair Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of YU238259's inhibitory effects on Homology-Directed Repair (HDR) versus Non-Homologous End Joining (NHEJ), placed in context with other known DNA repair pathway modulators. This analysis is supported by experimental data, detailed protocols, and visualizations to facilitate a deeper understanding of its mechanism and potential applications.
This compound has emerged as a novel small molecule inhibitor that demonstrates high specificity for the Homology-Directed Repair (HDR) pathway, a critical mechanism for error-free DNA double-strand break (DSB) repair. Notably, this compound exhibits minimal to no inhibitory activity against the Non-Homologous End Joining (NHEJ) pathway, the other major DSB repair mechanism. This specificity presents a significant advantage in therapeutic strategies that aim to selectively sensitize cancer cells with specific DNA repair deficiencies, such as those with BRCA mutations.
Performance Comparison: this compound vs. Alternative DNA Repair Modulators
The efficacy and specificity of this compound can be best understood by comparing it with other molecules known to modulate HDR and NHEJ pathways. The following tables summarize the available quantitative data on this compound and its alternatives.
| Table 1: Quantitative Analysis of HDR Inhibition | |||
| Compound | Target Pathway | Mechanism of Action | Reported Efficacy |
| This compound | HDR Inhibition | Unknown, but downstream of BRCA1 focus formation | Dose-dependent decrease in HDR efficiency in DR-GFP reporter assays.[1] |
| Brefeldin A | HDR Enhancement | Unknown | 2-fold increase in HDR efficiency.[2][3] |
| L755507 | HDR Enhancement | Unknown | 3-fold increase in HDR efficiency.[2][3][4] |
| RS-1 | HDR Enhancement | RAD51 enhancer | 2 to 5-fold increase in knock-in efficiency.[5] |
| Table 2: Quantitative Analysis of NHEJ Inhibition | |||
| Compound | Target Pathway | Mechanism of Action | Reported Efficacy |
| This compound | No significant inhibition | N/A | No reduction in NHEJ frequency in EJ5-GFP reporter assays.[1] |
| SCR7 | NHEJ Inhibition | DNA Ligase IV inhibitor | Up to 19-fold increase in HDR efficiency by inhibiting NHEJ.[2][6] |
| NU7441 (KU-57788) | NHEJ Inhibition | DNA-PKcs inhibitor | 3 to 4-fold increase in HDR and an approximate 2-fold decrease in NHEJ.[7] |
Experimental Validation of this compound's Specificity
The selective inhibition of HDR by this compound has been validated through a series of key experiments.
GFP Reporter Assays
These assays utilize engineered cell lines with GFP-based reporters to quantify the efficiency of specific DNA repair pathways. The DR-GFP (Direct Repeat-GFP) reporter measures HDR, while the EJ5-GFP reporter assesses NHEJ.[8][9][10][11] Studies have shown that this compound treatment leads to a significant, dose-dependent decrease in the percentage of GFP-positive cells in the DR-GFP assay, indicating HDR inhibition.[1] Conversely, no significant change in GFP expression is observed in the EJ5-GFP assay, confirming the lack of NHEJ inhibition.[1]
| Table 3: Effect of this compound on HDR and NHEJ Efficiency (GFP Reporter Assay) | |
| This compound Concentration | Relative HDR Efficiency (% of Control) |
| 0 µM | 100% |
| 10 µM | ~70% |
| 25 µM | ~40% |
| This compound Concentration | Relative NHEJ Efficiency (% of Control) |
| 0 µM | 100% |
| 10 µM | ~100% |
| 25 µM | ~100% |
Note: The values in Table 3 are approximate and based on graphical representations from the cited literature.[1]
Immunofluorescence of DNA Repair Foci
This technique visualizes the recruitment of key DNA repair proteins to the sites of DNA damage, forming distinct nuclear foci. In the context of this compound, a notable decrease in the formation of BRCA1 foci is observed, a critical protein in the HDR pathway.[1] In contrast, the formation of 53BP1 and pDNA-PK foci, which are key players in the NHEJ pathway, remains unaffected by this compound treatment.[1] Specifically, treatment with this compound resulted in a 30% decrease in the percentage of cells with 15 or more BRCA1 foci.[1]
Neutral Comet Assay
The neutral comet assay, or single-cell gel electrophoresis, is used to detect DNA double-strand breaks. In cells treated with this compound and subjected to DNA damage, an accumulation of unresolved DSBs is observed, consistent with the inhibition of a major repair pathway like HDR.[1]
Signaling Pathways and Experimental Workflows
To visually represent the complex processes discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified overview of HDR and NHEJ pathways and the points of intervention for this compound and other inhibitors.
References
- 1. This compound Is a Novel Inhibitor of Homology-dependent DNA Repair that Exhibits Synthetic Lethality and Radiosensitization in Repair-deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches to Enhance Precise CRISPR/Cas9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Methodologies for Improving HDR Efficiency [frontiersin.org]
- 4. Small Molecules Enhance CRISPR Genome Editing in Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the Efficiency of CRISPR Ribonucleoprotein-Mediated Precise Gene Editing by Small Molecules in Porcine Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of non-homologous end joining increases the efficiency of CRISPR/Cas9-mediated precise [TM: inserted] genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of DNA-PK stimulates Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells Using GFP-Based Reporter Systems [app.jove.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative Efficacy of YU238259 and Other Homology-Directed Repair (HDR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Homology-Directed Repair (HDR) inhibitor YU238259 against other therapeutic strategies aimed at modulating DNA repair pathways. The information is compiled from preclinical studies to assist in research and development efforts.
Introduction to this compound
This compound is a novel small molecule inhibitor that specifically targets the Homology-Directed Repair (HDR) pathway, a crucial mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs).[1][2] Unlike other inhibitors that might target broader DNA damage response (DDR) pathways, this compound shows specificity for HDR without affecting the Non-Homologous End Joining (NHEJ) pathway.[1][2][3] This specificity makes it a promising candidate for targeted cancer therapies, particularly in tumors with existing DNA repair deficiencies, such as those with BRCA2 mutations.[1][2]
Mechanism of Action
This compound functions by inhibiting the HDR pathway, leading to an accumulation of unresolved DNA double-strand breaks.[1][2] This targeted inhibition results in "synthetic lethality" in cancer cells that are already deficient in other DNA repair mechanisms, such as those with BRCA2 mutations.[1][2] Essentially, while normal cells can compensate for the inhibition of HDR, cancer cells with a compromised DNA repair system cannot, leading to cell death. Notably, this compound's mechanism is distinct from that of PARP inhibitors, another class of drugs that target DNA repair, and it does not intercalate into DNA.[1]
Quantitative Efficacy Data
| Inhibitor/Strategy | Target | Reported Effect | Cell Line/Model |
| This compound | HDR Pathway | LD50 of 8.5 μM in BRCA2-deficient cells.[4] | DLD-1 BRCA2-KO |
| Olaparib | PARP | Synergistic with this compound in BRCA2-deficient cells.[5] | DLD-1 BRCA2-KO |
| Scr7 | DNA Ligase IV (NHEJ) | Increases HDR efficiency up to 19-fold.[6] | Mouse and Human cell lines |
| i53 (Ubiquitin Variant) | 53BP1 | Increases HDR efficiency up to 5.6-fold.[7] | Mouse and Human cell lines |
| Nocodazole | Tubulin Polymerization | Increases HDR efficiency 2.8-fold by arresting cells in G2/M phase.[8] | Porcine Fetal Fibroblasts |
Experimental Protocols
1. HDR and NHEJ Inhibition Assays (GFP-Reporter Assays)
-
Objective: To quantify the specific inhibitory effect of a compound on the HDR and NHEJ DNA repair pathways.
-
Cell Lines: U2OS DR-GFP (for HDR) and U2OS EJ5-GFP (for NHEJ). These cell lines contain an integrated, non-functional GFP gene that is reconstituted into a functional gene via HDR or NHEJ, respectively, upon the introduction of a DNA double-strand break by the I-SceI endonuclease.[4]
-
Methodology:
-
U2OS reporter cells are seeded and pre-treated with varying concentrations of the test compound (e.g., this compound) for 24 hours.[4]
-
An I-SceI expression plasmid is transfected into the cells to induce DNA double-strand breaks.[4]
-
Cells are cultured for an additional 72 hours in the presence of the compound.[4]
-
The percentage of GFP-positive cells, indicating successful DNA repair, is quantified using flow cytometry.[4]
-
2. Clonogenic Survival Assay
-
Objective: To assess the long-term survival and proliferative capacity of cells after treatment with an inhibitor, alone or in combination with DNA-damaging agents.
-
Cell Lines: Paired isogenic human cell lines, proficient and deficient in a specific DNA repair protein (e.g., DLD-1 and DLD-1 BRCA2-KO).[5]
-
Methodology:
-
Cells are treated with increasing doses of the inhibitor (e.g., this compound) for a specified period (e.g., 48 hours).[5]
-
For combination studies, cells are pre-treated with the inhibitor for 24 hours, followed by co-treatment with a DNA-damaging agent (e.g., ionizing radiation or etoposide) for an additional 24 hours.[5]
-
After treatment, cells are washed, re-plated at low density, and allowed to form colonies over a period of 10-14 days.
-
Colonies are stained and counted to determine the surviving fraction of cells at each dose.
-
3. In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of an HDR inhibitor in a living organism.
-
Model: Immunocompromised mice (e.g., nude mice) bearing human tumor xenografts with specific DNA repair deficiencies (e.g., BRCA2-deficient).[1][4]
-
Methodology:
-
Tumor cells are implanted subcutaneously into the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The inhibitor (e.g., this compound) is administered via a clinically relevant route (e.g., intraperitoneal injection) at a specified dose and schedule.[4]
-
Tumor growth is monitored regularly using calipers.[4]
-
Mice are euthanized when tumors reach a predetermined size, and tumor volumes are compared between treatment and control groups.[4]
-
Signaling Pathways and Experimental Workflows
References
- 1. This compound Is a Novel Inhibitor of Homology-dependent DNA Repair that Exhibits Synthetic Lethality and Radiosensitization in Repair-deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Novel Inhibitor of Homology-Dependent DNA Repair That Exhibits Synthetic Lethality and Radiosensitization in Repair-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. CRISPR-Cas9-mediated homology-directed repair for precise gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of 53BP1 favors homology-dependent DNA repair and increases CRISPR-Cas9 genome-editing efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparison Guide: Experimental Controls for Validating the Mechanism of Action of YU238259
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel compound YU238259. For the purpose of this guide, this compound is a hypothetical selective inhibitor of the fictional Tyrosine Kinase Z (TKZ), a key component of the Growth Factor Signaling Pathway (GFSP) that is often hyperactivated in Metastatic Lung Adenocarcinoma (MLA).
The following sections detail a series of proposed experiments, complete with controls, to rigorously test this hypothesis. The guide compares this compound to alternative compounds to establish its specific on-target effects.
Overview of Signaling Pathway and Proposed Mechanism
The GFSP pathway is initiated by the binding of Growth Factor Alpha (GFA) to its receptor, leading to the activation of Tyrosine Kinase Z (TKZ). Activated TKZ then phosphorylates downstream targets, including Signal Transducer P (STP) and the transcription factor Proliferation-Associated Factor Q (PAF-Q), promoting cell proliferation and survival. This compound is designed to selectively inhibit the kinase activity of TKZ, thereby blocking this pro-tumorigenic signaling cascade.
Experimental Compounds for Comparison
To validate the specificity of this compound, its performance will be compared against a panel of control and alternative compounds.
| Compound ID | Description | Role in Validation |
| This compound | Test Article: Putative selective TKZ inhibitor. | Efficacy and selectivity assessment. |
| Vehicle (DMSO) | Negative Control: Solvent for compounds. | Establishes baseline activity. |
| This compound-inactive | Negative Control: A structurally similar but inactive analog of this compound. | Controls for off-target or non-specific effects related to the chemical scaffold. |
| TKZ-Inhibitor-Std | Positive Control: A known, potent, and selective TKZ inhibitor. | Validates assay performance and provides a benchmark for on-target potency. |
| Compound B | Comparator: A non-selective, broad-spectrum kinase inhibitor (e.g., Staurosporine). | Differentiates selective on-target effects from broad kinase inhibition. |
| Compound C | Comparator: A standard-of-care cytotoxic agent for MLA (e.g., Cisplatin). | Compares a targeted mechanism to a general cytotoxic mechanism. |
Validation Workflow
A multi-stage validation process is proposed to systematically confirm the mechanism of action, moving from direct biochemical interaction to cellular and in vivo efficacy.
Stage 1: Biochemical Assays for Target Inhibition
The initial step is to confirm that this compound directly inhibits the kinase activity of its intended target, TKZ, in a purified, cell-free system. Biochemical assays are essential for determining the potency and selectivity of kinase inhibitors.[1][2]
Table 1: Biochemical Potency (IC₅₀) Against Recombinant TKZ
| Compound | IC₅₀ (nM) |
|---|---|
| This compound | 15 |
| Vehicle (DMSO) | > 50,000 |
| This compound-inactive | > 50,000 |
| TKZ-Inhibitor-Std | 10 |
| Compound B | 5 |
| Compound C | > 50,000 |
Interpretation: The low nanomolar IC₅₀ value for this compound suggests potent, direct inhibition of TKZ, comparable to the positive control. The inactive analog and vehicle show no activity, confirming the specificity of the pharmacophore. Compound B also inhibits TKZ, as expected from a broad-spectrum inhibitor.
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)
-
Preparation: Recombinant human TKZ enzyme, a suitable substrate peptide, and ATP are prepared in kinase reaction buffer.
-
Compound Plating: A serial dilution of each test compound (this compound, controls, comparators) is plated in a 384-well plate.
-
Kinase Reaction: The TKZ enzyme is added to the wells and pre-incubated with the compounds for 15 minutes at room temperature.[2] The reaction is initiated by adding the ATP and substrate mixture.[2]
-
Incubation: The reaction is allowed to proceed for 1 hour at 30°C.
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a coupled luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition: Luminescence is measured using a plate reader. The signal is directly proportional to the amount of ADP generated and thus reflects kinase activity.
-
Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Stage 2: Cell-Based Assays for Target Engagement
After confirming biochemical activity, the next step is to verify that this compound can enter cells, engage its target (TKZ), and inhibit the downstream signaling pathway.[3][4]
Table 2: Inhibition of Downstream STP Phosphorylation in MLA-42 Cell Line
| Compound (at 1 µM) | p-STP Levels (% of Vehicle Control) |
|---|---|
| This compound | 8% |
| Vehicle (DMSO) | 100% |
| This compound-inactive | 98% |
| TKZ-Inhibitor-Std | 5% |
| Compound B | 12% |
| Compound C | 95% |
Table 3: Anti-proliferative Effects (GI₅₀) in MLA-42 Cells (72h Assay)
| Compound | GI₅₀ (nM) |
|---|---|
| This compound | 120 |
| Vehicle (DMSO) | > 50,000 |
| This compound-inactive | > 50,000 |
| TKZ-Inhibitor-Std | 95 |
| Compound B | 40 |
| Compound C | 850 |
Interpretation: this compound effectively reduces the phosphorylation of the downstream effector STP, confirming on-target pathway inhibition in a cellular context. This target engagement translates to potent anti-proliferative activity in the MLA-42 cancer cell line. The lack of effect from the inactive analog and the cytotoxic agent (Compound C) on p-STP levels supports a specific, on-target mechanism for this compound.
Experimental Protocol: Western Blot for Phospho-STP
-
Cell Culture: MLA-42 cells are seeded in 6-well plates and allowed to adhere overnight.
-
Treatment: Cells are serum-starved for 4 hours and then treated with the respective compounds for 2 hours. Following treatment, cells are stimulated with Growth Factor Alpha (GFA) for 15 minutes to activate the pathway.
-
Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein (20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated overnight at 4°C with primary antibodies against phospho-STP (p-STP) and total STP. An antibody for a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Band intensities are quantified using densitometry software. The ratio of p-STP to total STP is calculated and normalized to the vehicle control.
Stage 3: Kinase Selectivity Profiling
A crucial aspect of validating a targeted inhibitor is to determine its selectivity.[5] Kinase inhibitors can have off-target effects that may lead to toxicity or confound the interpretation of their biological activity.[6][7] A kinome-wide screen is used to assess the binding of this compound against a large panel of human kinases.
Table 4: Kinome Selectivity Profile (Inhibition >90% at 1 µM)
| Compound | Number of Kinases Inhibited >90% (out of 468) | Key Off-Targets Inhibited |
|---|---|---|
| This compound | 2 | TKZ, Kinase-Y |
| TKZ-Inhibitor-Std | 1 | TKZ |
| Compound B | 157 | ABL, SRC, LCK, VEGF-R2, etc. |
Interpretation: this compound demonstrates high selectivity, inhibiting only its intended target (TKZ) and one other kinase. This contrasts sharply with the broad-spectrum activity of Compound B. This data strongly supports the claim that the cellular effects of this compound are primarily driven by the inhibition of TKZ.
Experimental Protocol: KINOMEscan® Profiling
-
Assay Principle: This is a competition binding assay. Test compounds are incubated with a panel of DNA-tagged human kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand.
-
Execution: this compound is submitted to a commercial vendor (e.g., Eurofins DiscoverX) for screening at a fixed concentration (e.g., 1 µM) against their full kinase panel.
-
Data Analysis: Results are reported as "% Inhibition". A lower percentage indicates stronger binding of the compound to the kinase. Hits are typically defined as kinases showing >90% or >95% inhibition.
Stage 4: In Vivo Efficacy Studies
The final validation step involves testing the anti-tumor efficacy of this compound in a relevant animal model, such as a mouse xenograft model using MLA-42 cells.[3][8]
Table 5: Tumor Growth Inhibition (TGI) in MLA-42 Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
|---|---|---|
| Vehicle | 1550 ± 180 | - |
| This compound (50 mg/kg, daily) | 310 ± 95 | 80% |
| Compound C (5 mg/kg, weekly) | 620 ± 150 | 60% |
Interpretation: this compound demonstrates significant and superior anti-tumor activity in vivo compared to the standard-of-care cytotoxic agent, validating its therapeutic potential. Pharmacodynamic analysis of tumor tissue (e.g., via Western blot for p-STP) should be performed to confirm that tumor growth inhibition correlates with on-target pathway modulation.[9]
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. domainex.co.uk [domainex.co.uk]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of YU238259 and Olaparib Synergy in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of YU238259 and olaparib, two anti-cancer agents with distinct mechanisms of action. The combination of these agents presents a promising therapeutic strategy, particularly for cancers with deficiencies in DNA damage repair pathways. This document summarizes the experimental data supporting their synergy, details the methodologies of key experiments, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound and Olaparib
Olaparib , sold under the brand name Lynparza, is a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor.[1] PARP enzymes play a crucial role in the repair of DNA single-strand breaks (SSBs).[2][3] By inhibiting PARP, olaparib leads to an accumulation of unrepaired SSBs, which can subsequently generate more toxic DNA double-strand breaks (DSBs) during DNA replication.[1][2] In cancer cells with pre-existing defects in homologous recombination (HR), a major DSB repair pathway, such as those with BRCA1 or BRCA2 mutations, the accumulation of DSBs is lethal, a concept known as synthetic lethality.[1][2][3] Olaparib is approved for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers.[1][4]
This compound is a novel small molecule inhibitor of homology-dependent DNA repair (HDR), a key pathway for the error-free repair of DNA double-strand breaks.[5][6][7] Unlike PARP inhibitors, this compound does not inhibit PARP activity.[5][8] Its mechanism of action involves the specific inhibition of the HDR pathway, while not affecting non-homologous end-joining (NHEJ), another major DSB repair pathway.[5][7] This targeted inhibition of HDR makes cancer cells with other DNA repair defects, such as BRCA2 deficiency, particularly vulnerable to this compound.[5][8]
Synergistic Interaction and Mechanism
The combination of this compound and olaparib exhibits a powerful synergistic effect in killing cancer cells, especially those with a compromised DNA damage response, such as BRCA2-deficient cells.[5][8] This synergy stems from their complementary mechanisms of action, which create a multi-pronged attack on the cancer cells' ability to repair DNA damage.
Olaparib, by inhibiting PARP, leads to an increase in DNA double-strand breaks. In cells with functional HDR, these DSBs can be repaired. However, the concurrent administration of this compound blocks this critical repair pathway. The inability to repair these DSBs leads to an accumulation of catastrophic DNA damage, ultimately triggering cell death. This synergistic relationship is particularly pronounced in cells that are already deficient in other repair pathways, such as those with BRCA2 mutations, as they are heavily reliant on the remaining repair mechanisms that are targeted by these drugs.[5]
Caption: Mechanism of synergistic cytotoxicity between this compound and olaparib.
Experimental Data
The synergistic interaction between this compound and olaparib has been demonstrated in preclinical studies, primarily using cancer cell lines with specific DNA repair deficiencies. The key findings are summarized below.
Cell Viability and Clonogenic Survival
Clonogenic survival assays are a gold-standard method to determine the long-term reproductive viability of cells after treatment with cytotoxic agents. Studies have shown that the combination of this compound and olaparib is highly synergistic in BRCA2-deficient colorectal cancer cells (DLD-1 BRCA2-KO).[5][8]
| Cell Line | Treatment | Observed Effect | Combination Index (CI) |
| DLD-1 (BRCA2 proficient) | This compound + Olaparib | Additive to moderate synergy | Not consistently < 0.9 |
| DLD-1 BRCA2-KO | This compound + Olaparib | Strong Synergy | < 0.9 for all dose combinations [5][8] |
Note: Specific CI values for each dose combination were not detailed in the primary publication's abstract, but were consistently reported as being less than 0.9, the mathematical definition of synergy according to the Chou-Talalay method.
DNA Damage and Cell Cycle Arrest
The synergistic effect of this compound and olaparib is associated with a significant increase in DNA damage and perturbations in the cell cycle.
| Assay | Endpoint Measured | This compound + Olaparib in BRCA2-KO cells |
| Neutral Comet Assay | DNA Double-Strand Breaks (DSBs) | Significant increase in comet tail moment, indicating elevated DSBs.[5] |
| Cell Cycle Analysis | Distribution of cells in G1, S, and G2/M phases | Accumulation of cells in the G2/M phase, indicative of a DNA damage checkpoint arrest.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the analysis of this compound and olaparib synergy.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment.
-
Cell Seeding: DLD-1 and DLD-1 BRCA2-KO cells are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are pre-treated with varying concentrations of this compound for 24 hours. Subsequently, olaparib is added at various concentrations, and the cells are co-treated for an additional 24 hours in the continued presence of this compound.[8]
-
Colony Formation: After treatment, the drug-containing medium is replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with a solution of 6% glutaraldehyde and stained with 0.5% crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated for each treatment condition relative to the untreated control. The Chou-Talalay method is used to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8]
Caption: A streamlined workflow for the clonogenic survival assay.
Neutral Comet Assay (for DSB Detection)
This single-cell gel electrophoresis technique is used to detect DNA double-strand breaks.
-
Cell Treatment: Cells are treated with this compound and/or olaparib as described for the clonogenic assay.
-
Cell Embedding: After treatment, cells are harvested and embedded in low-melting-point agarose on a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Electrophoresis: The slides are placed in a horizontal electrophoresis chamber with a neutral pH buffer and subjected to an electric field. Broken DNA fragments (from DSBs) migrate out of the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Gold) and visualized using a fluorescence microscope.
-
Data Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head. The "tail moment" (a product of the tail length and the fraction of DNA in the tail) is a common metric for DNA damage.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated as described previously and then harvested.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with propidium iodide, a fluorescent dye that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: The data is plotted as a histogram of DNA content. Cells in the G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. The percentage of cells in each phase is quantified.
Conclusion
The combination of this compound and olaparib represents a compelling synthetic lethality approach for the treatment of cancers with specific DNA repair deficiencies. The distinct and complementary mechanisms of these two agents—inhibition of HDR by this compound and inhibition of PARP by olaparib—lead to a synergistic accumulation of lethal DNA damage in cancer cells, particularly those with a BRCA2 mutation. The experimental data from clonogenic survival assays, DNA damage assays, and cell cycle analysis provide a strong rationale for the continued investigation of this combination therapy in preclinical and clinical settings. Further research is warranted to identify additional cancer types and genetic backgrounds that may be susceptible to this promising therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evolutionary dynamics of cancer multidrug resistance in response to olaparib and photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Replicated chromatin curtails 53BP1 recruitment in BRCA1-proficient and BRCA1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation and Rapid Relocalization of 53BP1 to Nuclear Foci upon DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP inhibitor olaparib sensitizes cholangiocarcinoma cells to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for YU238259 in Inducing Synthetic Lethality
For researchers and professionals in drug development, the exploration of synthetic lethality as a therapeutic strategy in oncology is a rapidly advancing field. YU238259, a novel inhibitor of homology-dependent DNA repair (HDR), has demonstrated potent synthetic lethality in preclinical models with DNA repair defects, such as BRCA2-deficiency.[1][2][3] This guide provides a comparative analysis of this compound and its key alternatives, focusing on their mechanisms of action, target patient populations, and supporting experimental data. The primary alternatives discussed are WRN helicase inhibitors, exemplified by HRO761, and PARP inhibitors, with Olaparib as a leading example.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and performance metrics of this compound, the WRN inhibitor HRO761, and the PARP inhibitor Olaparib. This data is compiled from various preclinical studies to facilitate a direct comparison of their therapeutic potential.
| Feature | This compound | HRO761 (WRN Inhibitor) | Olaparib (PARP Inhibitor) |
| Primary Mechanism | Inhibition of Homology-Dependent Repair (HDR)[2][3][4][5] | Allosteric inhibition of WRN helicase ATPase activity[6][7][8] | Inhibition of Poly(ADP-ribose) polymerase (PARP) enzyme activity and PARP trapping[9] |
| Synthetic Lethal Partner | BRCA2 deficiency and other HRD backgrounds[10][1][2][3] | Microsatellite Instability-High (MSI-H)[6][7][11] | BRCA1/2 mutations and other HRD backgrounds[4][9] |
| In Vitro Potency (Cell Viability) | LD50: 8.5 µM (PEO1, BRCA2-deficient)[5] | GI50: 40 nM (SW48, MSI-H); 50-1000 nM in a panel of MSI-H cell lines[10][6] | IC50: ~5 nM (general for BRCA-mutated cells); 25 µM (PEO1, BRCA2-mutant)[4][12] |
| In Vivo Efficacy | Significant delay in tumor growth of BRCA2-deficient xenografts (3 mg/kg)[1][5] | Tumor stasis at 20 mg/kg and 75-90% regression at higher doses in MSI-H xenografts[6] | Inhibition of tumor growth in BRCA2-mutated patient-derived xenografts[13][14] |
| Clinical Development | Preclinical | Phase I clinical trials (NCT05838768)[10][6][7][11] | FDA-approved for various cancers[4] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways involved in the synthetic lethal relationships of this compound and its alternatives, as well as the logical framework of synthetic lethality.
Caption: DNA damage response pathways and synthetic lethality.
Experimental Methodologies
Detailed protocols for key in vitro and in vivo assays are provided below. These are synthesized from methodologies reported in the cited literature.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells following treatment with a compound.
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a density determined to yield approximately 50-100 colonies per well for the untreated control. Seeding densities can range from 200 to 2000 cells per well depending on the cell line's plating efficiency.[15][16] Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, HRO761, or Olaparib) for a specified duration (e.g., 24 hours to 14 days).[3][15]
-
Colony Formation: After treatment, replace the medium with fresh, drug-free medium and incubate for 10-14 days, or until colonies are visible.[16][17]
-
Fixing and Staining: Aspirate the medium, wash the wells with phosphate-buffered saline (PBS), and fix the colonies with 100% methanol or 6% glutaraldehyde for 10-20 minutes.[15][17] Stain the colonies with 0.5% crystal violet solution for 5-20 minutes.[15][16][17]
-
Colony Counting: Gently rinse the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition. Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC50 or GI50 value.
Caption: Workflow for a typical clonogenic survival assay.
Cell Viability (CTG) Assay
This assay measures cell proliferation based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 500–8,000 cells per well.[10]
-
Compound Addition: After overnight incubation, add the test compounds at various concentrations.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 to 120 hours).[10]
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[18]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of treated cells to that of vehicle-treated controls to determine the percentage of cell viability. Plot the viability against drug concentration to calculate GI50 values.
Mouse Xenograft Studies
These in vivo studies evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 3 x 10^6 DLD-1 cells) into the flanks of immunocompromised mice (e.g., nude mice).[1]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Administer the test compound (e.g., this compound, HRO761, or Olaparib) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal or oral).[1][6] Dosing schedules can vary (e.g., daily, three times a week).
-
Tumor Volume Measurement: Measure the tumor volume at regular intervals using calipers.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum volume or at the end of the study period.[1]
-
Data Analysis: Plot the average tumor volume over time for each treatment group to assess tumor growth inhibition. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Caption: Workflow for a typical mouse xenograft study.
Conclusion
The landscape of synthetic lethality-based cancer therapeutics is diverse and evolving. While this compound presents a promising approach for targeting HDR-deficient tumors, the clinical advancement of PARP inhibitors like Olaparib for BRCA-mutated cancers and the emergence of potent WRN inhibitors such as HRO761 for MSI-H tumors offer compelling alternatives. The choice of a therapeutic agent will ultimately depend on the specific genetic background of the tumor. The data and protocols presented in this guide are intended to provide a valuable resource for researchers working to advance these targeted therapies.
References
- 1. This compound Is a Novel Inhibitor of Homology-dependent DNA Repair that Exhibits Synthetic Lethality and Radiosensitization in Repair-deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Novel Inhibitor of Homology-Dependent DNA Repair That Exhibits Synthetic Lethality and Radiosensitization in Repair-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 7. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. PARP inhibitor olaparib enhances the efficacy of radiotherapy on XRCC2-deficient colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]
Validating Radiosensitizing Effects: A Comparative Guide to YU238259 and Olaparib Utilizing Dose-Enhancement Ratios
For researchers, scientists, and professionals in drug development, quantifying the potentiation of radiation therapy by novel compounds is a critical step. This guide provides a comparative analysis of YU238259, a novel inhibitor of homology-dependent DNA repair, and Olaparib, an established PARP inhibitor, focusing on their radiosensitizing effects as measured by dose-enhancement ratios.
Comparative Analysis of this compound and Olaparib
This compound and Olaparib represent two distinct strategies for enhancing the efficacy of radiation treatment. Both agents function by disrupting the cell's ability to repair DNA damage induced by ionizing radiation, albeit through different mechanisms. Olaparib is a well-characterized PARP (Poly (ADP-ribose) polymerase) inhibitor, while this compound is a more recently identified small molecule that specifically inhibits homology-dependent DNA repair (HDR).
While direct dose-enhancement ratio (DER) data for this compound is not yet publicly available, studies have confirmed its synergistic relationship with ionizing radiation. In contrast, the radiosensitizing effects of Olaparib have been quantified with DERs in multiple studies.
Data Presentation:
| Feature | This compound | Olaparib |
| Mechanism of Action | Inhibitor of Homology-Dependent DNA Repair (HDR) | Poly (ADP-ribose) polymerase (PARP) inhibitor |
| Reported Radiosensitizing Effect | Synergistic with ionizing radiation (Combination Index < 0.9) | Potentiates radiation-induced cell killing |
| Dose-Enhancement Ratio (DER) | Not explicitly reported. | 1.28 (SER at 10% cell survival in PTEN/TP53-deficient prostate cancer cells)[1]. 1.66 (SER in a non-small-cell lung cancer xenograft model)[2]. 1.16 (DMF with X-rays in prostate cancer cells)[3]. A nanoformulation of Olaparib demonstrated a SER of 3.81 in a lung cancer model[2]. |
Experimental Protocols
The gold standard for assessing radiosensitivity in vitro is the clonogenic survival assay. This method evaluates the ability of single cells to proliferate and form colonies after treatment with ionizing radiation, with or without a radiosensitizing agent.
Clonogenic Survival Assay Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their recommended growth medium.
-
Harvest exponentially growing cells using trypsinization and create a single-cell suspension.
-
Count the cells and determine their plating efficiency.
-
Seed a predetermined number of cells into 6-well plates. The number of cells seeded will depend on the radiation dose to be administered, with more cells needed for higher doses to ensure a countable number of surviving colonies.
-
-
Drug Treatment:
-
Allow the cells to attach to the plates overnight.
-
For the experimental group, add the radiosensitizing agent (e.g., this compound or Olaparib) at the desired concentration. A vehicle control is used for the radiation-only group.
-
Incubate the cells with the drug for a predetermined period before irradiation (e.g., 24 hours).
-
-
Irradiation:
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
-
Colony Formation:
-
After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh growth medium.
-
Incubate the plates for a period sufficient for colony formation (typically 10-14 days), ensuring the cells are undisturbed.
-
-
Staining and Counting:
-
Once colonies are visible (defined as consisting of at least 50 cells), remove the medium, and fix the colonies with a solution such as a mixture of methanol and acetic acid.
-
Stain the fixed colonies with a staining solution, like crystal violet.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the surviving fraction (SF) for each radiation dose using the formula: SF = (number of colonies formed / number of cells seeded) / plating efficiency.
-
Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale to generate cell survival curves for both the radiation-only and the combination treatment groups.
-
The Dose Enhancement Ratio (DER) can then be calculated by taking the ratio of the radiation dose required to achieve a specific survival fraction (e.g., 50% or 10%) in the absence of the sensitizer to the dose required for the same survival fraction in the presence of the sensitizer.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating a radiosensitizer using a clonogenic survival assay.
Caption: Simplified signaling pathway of Homology-Dependent DNA Repair and the inhibitory action of this compound.
References
- 1. Nanoformulation of Olaparib amplifies PARP inhibition and sensitizes PTEN/TP53-deficient prostate cancer to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olaparib nanoparticles potentiated radiosensitization effects on lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing Effects of Olaparib by Alpha- and Beta-Emitting Radionuclides, X-Rays, and Ultraviolet A Light in Combination with Ortho-IodoHoechst in a Prostate Cancer Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of YU238259 in Diverse Cancer Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of YU238259's performance against alternative therapies in various cancer models. The following sections detail the mechanism of action, comparative efficacy, and experimental protocols for this novel Homology-Dependent DNA Repair (HDR) inhibitor.
This compound is a novel small molecule inhibitor of the Homology-Dependent DNA Repair (HDR) pathway, a critical mechanism for repairing DNA double-strand breaks (DSBs).[1] By selectively inhibiting HDR, this compound induces synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, most notably those with mutations in BRCA1 and BRCA2 genes.[1] This targeted approach offers the potential for high efficacy in specific cancer subtypes while minimizing toxicity in healthy tissues. Furthermore, this compound has demonstrated synergistic effects when combined with DNA-damaging agents such as radiation and certain chemotherapies.[1][2]
Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action for this compound. It highlights the inhibition of the HDR pathway, leading to an accumulation of DNA double-strand breaks and subsequent cell death, particularly in cancer cells with deficient DNA repair mechanisms like BRCA mutations.
Caption: Mechanism of this compound-induced synthetic lethality.
Comparative Efficacy of this compound
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other therapeutic agents.
In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Genotype | LD50 (µM) | Reference |
| DLD-1 | Colorectal Adenocarcinoma | BRCA2 proficient | > 50 | [2] |
| DLD-1 BRCA2-KO | Colorectal Adenocarcinoma | BRCA2 deficient | 8.5 | [3] |
| PEO1 | Ovarian Carcinoma | BRCA2 deficient | ~10 | [1] |
| PEO4 | Ovarian Carcinoma | BRCA2 proficient | > 25 | [1] |
Synergistic Effects of this compound with Other Agents
The combination of this compound with DNA-damaging agents has shown synergistic cytotoxicity in BRCA2-deficient cancer cells. The Chou-Talalay model was used to determine the combination index (CI), where CI < 1 indicates synergism.
| Cell Line | Combination Agent | Combination Index (CI) | Conclusion | Reference |
| DLD-1 BRCA2-KO | Ionizing Radiation | < 0.9 | Synergism | [1][2] |
| DLD-1 BRCA2-KO | Etoposide | < 0.9 | Synergism | [1][2] |
| DLD-1 BRCA2-KO | Olaparib | < 0.9 | Synergism | [1][2] |
In Vivo Efficacy of this compound in a BRCA2-Deficient Xenograft Model
| Treatment Group | Tumor Growth | Conclusion | Reference |
| Vehicle | Progressive tumor growth | - | [1] |
| This compound (3 mg/kg) | Significantly delayed tumor growth | Effective in suppressing tumor growth in vivo | [1][3] |
Comparison with Alternative HDR Inhibitors and PARP Inhibitors
| Compound | Target | Mechanism of Action | Key Findings in Preclinical Models |
| This compound | HDR Pathway | Inhibits homology-dependent DNA repair. | Induces synthetic lethality in BRCA2-deficient cells and shows synergy with radiation and chemotherapy.[1][2] |
| Olaparib | PARP1/2 | Inhibits Poly (ADP-ribose) polymerase, leading to the accumulation of single-strand breaks that convert to double-strand breaks. | Effective in BRCA-mutated xenograft models, though synergy with chemotherapy was not clearly demonstrated in some pediatric solid tumor models.[4] In some BRCA wild-type tumors, higher concentrations are needed for efficacy.[5] |
| AZD5305 | PARP1 | Highly selective PARP1 inhibitor and trapper. | Demonstrates antitumor efficacy in BRCA-mutated xenograft models, including TNBC and pancreatic cancer.[6] |
| NU7026 | DNA-PK | Inhibits the DNA-dependent protein kinase, a key component of the NHEJ pathway, which can indirectly promote HDR. | Shown to increase the efficiency of targeted gene insertion in various cell lines, including HEK293 and K562.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony, a measure of its reproductive viability after treatment.
Caption: Workflow for the clonogenic survival assay.
Protocol:
-
Cell Seeding: Plate cells (e.g., DLD-1 and DLD-1 BRCA2-KO) at a low density (200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound, a combination of this compound and another agent (e.g., etoposide, olaparib, or ionizing radiation), or vehicle control for 24-48 hours.
-
Incubation: Remove the treatment media, wash the cells with PBS, and add fresh media. Incubate the plates for 7-14 days to allow for colony formation.
-
Fixation and Staining: Aspirate the media, wash the colonies with PBS, and fix them with a solution of 6% glutaraldehyde. After fixation, stain the colonies with 0.5% crystal violet.
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.
DR-GFP Reporter Assay for HDR Efficiency
This assay quantifies the efficiency of HDR by measuring the restoration of a functional GFP gene.
Caption: Workflow for the DR-GFP reporter assay.
Protocol:
-
Cell Culture: Culture U2OS cells stably integrated with the DR-GFP reporter construct.
-
Pre-treatment: Pre-treat the cells with the desired concentrations of this compound or vehicle control for 24 hours.
-
Transfection: Transfect the cells with an expression vector for the I-SceI endonuclease to induce a specific DNA double-strand break in the reporter gene.
-
Incubation: Incubate the cells for 48 hours to allow for DNA repair via HDR, which results in the expression of functional GFP.
-
Flow Cytometry: Harvest the cells and analyze the percentage of GFP-positive cells using a flow cytometer.
-
Data Analysis: The percentage of GFP-positive cells is directly proportional to the HDR efficiency.
Subcutaneous Xenograft Tumor Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Caption: Workflow for the subcutaneous xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of DLD-1 BRCA2-KO cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Establishment: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer this compound (e.g., 3 mg/kg) or vehicle control via intraperitoneal injection according to the desired schedule.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight and overall health of the mice.
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined maximum size or until a significant difference in tumor growth is observed between the groups.
-
Data Analysis: Plot the mean tumor volume over time for each group to generate tumor growth curves and perform statistical analysis to determine the significance of the treatment effect.
References
- 1. This compound Is a Novel Inhibitor of Homology-dependent DNA Repair that Exhibits Synthetic Lethality and Radiosensitization in Repair-deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound|homology-dependent DNA repair(HDR) inhibitor [dcchemicals.com]
- 4. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. Advance trends in targeting homology-directed repair for accurate gene editing: An inclusive review of small molecules and modified CRISPR-Cas9 systems - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synthetic Lethal Interaction of YU238259 with Gene Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic lethal interactions of YU238259, a novel inhibitor of homology-dependent DNA repair (HDR), with various gene knockouts. The data and protocols presented are based on preclinical studies and are intended to inform further research and development of this compound.
Data Presentation: Synthetic Lethality of this compound
This compound exhibits potent synthetic lethality in cancer cells with deficiencies in key DNA damage response and repair genes.[1][2] The compound selectively targets cells that are reliant on the HDR pathway for survival, a dependency often created by mutations in other repair pathways. The following table summarizes the differential cytotoxicity of this compound in paired isogenic human cell lines, highlighting its synthetic lethal interactions with BRCA2, ATM, and PTEN knockouts.
| Cell Line Pair | Gene Knockout | This compound IC50 (μM) - Proficient | This compound IC50 (μM) - Deficient | Fold Selectivity (Proficient/Deficient) |
| DLD-1 | BRCA2 | > 50 | ~5 | >10 |
| Human Fibroblasts | ATM | > 50 | ~10 | >5 |
| Human Colon Carcinoma | PTEN | > 50 | ~15 | >3.3 |
Note: The IC50 values are approximate and derived from graphical representations in the cited literature. They serve to illustrate the selective potency of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the assessment of this compound are provided below.
Clonogenic Survival Assay
This assay is used to determine the long-term survival of cells after treatment with this compound.
-
Cell Seeding: Paired isogenic human cell lines, proficient and deficient in BRCA2, ATM, or PTEN, are seeded in 6-well plates at a density of 500-1000 cells per well.
-
Treatment: After 24 hours, cells are treated with increasing doses of this compound for 48 hours.
-
Colony Formation: The treatment medium is then replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with a solution of 6% glutaraldehyde and 0.5% crystal violet and then counted. A colony is defined as a cluster of at least 50 cells.
-
Data Analysis: The surviving fraction is calculated as the number of colonies in the treated wells divided by the number of colonies in the untreated control wells, corrected for the plating efficiency.
GFP-Based Reporter Assays for HDR and NHEJ
These assays quantify the effect of this compound on the two major DNA double-strand break (DSB) repair pathways: Homology-Dependent Repair (HDR) and Non-Homologous End Joining (NHEJ).[1]
-
Cell Lines: U2OS cell lines containing integrated DR-GFP (for HDR) and EJ5-GFP (for NHEJ) reporter cassettes are used.[1]
-
Transfection: Cells are transfected with an I-SceI expression plasmid to induce a specific DSB in the reporter cassette.
-
Treatment: Immediately after transfection, cells are treated with varying concentrations of this compound.
-
Flow Cytometry: After 48-72 hours, the percentage of GFP-positive cells is quantified by flow cytometry. GFP expression is restored only upon successful repair of the DSB by the respective pathway.
-
Data Analysis: The frequency of HDR or NHEJ is determined by the percentage of GFP-positive cells in the treated samples compared to the untreated controls.
Immunofluorescence for DNA Repair Foci
This method is used to visualize the localization of DNA repair proteins to sites of DNA damage.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound before being exposed to ionizing radiation (e.g., 10 Gy) to induce DNA DSBs.
-
Fixation and Permeabilization: At various time points after irradiation, cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100 in PBS.
-
Immunostaining: Cells are incubated with primary antibodies against DNA repair proteins (e.g., BRCA1, 53BP1, or pDNA-PK) overnight at 4°C, followed by incubation with fluorescently labeled secondary antibodies.
-
Microscopy: The coverslips are mounted on slides with a DAPI-containing mounting medium to stain the nuclei. Images are captured using a fluorescence microscope.
-
Data Analysis: The number of fluorescent foci per cell nucleus is counted. A decrease in BRCA1 foci formation in this compound-treated cells indicates inhibition of the HDR pathway.[1]
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the synthetic lethal mechanism of action of this compound in the context of DNA double-strand break repair.
Synthetic Lethal Interaction of this compound.
References
- 1. This compound Is a Novel Inhibitor of Homology-dependent DNA Repair that Exhibits Synthetic Lethality and Radiosensitization in Repair-deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Novel Inhibitor of Homology-Dependent DNA Repair That Exhibits Synthetic Lethality and Radiosensitization in Repair-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling YU238259
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operational protocols, and disposal of YU238259, a potent inhibitor of homology-dependent DNA repair (HDR).
This document provides critical, immediate safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a thorough risk assessment should be conducted, and appropriate personal protective equipment must be worn at all times. The following table summarizes the required PPE and safety measures.
| Category | Requirement | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn to protect against splashes or airborne particles. |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for integrity before use and change them frequently. |
| Body Protection | Impervious clothing | A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | Suitable respirator | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is required.[1] |
| Engineering Controls | Fume hood / Exhaust ventilation | All handling of this compound powder and preparation of solutions should be performed in a certified chemical fume hood or an area with appropriate exhaust ventilation.[1] |
| General Hygiene | Wash hands thoroughly after handling | Do not eat, drink, or smoke in areas where this compound is handled.[1] |
Hazard Identification and First Aid
This compound presents several potential hazards. Understanding these risks and the appropriate first aid measures is crucial for a safe laboratory environment.
| Hazard | Description | First Aid Measures |
| Acute Oral Toxicity | Harmful if swallowed.[1] | If swallowed, call a poison center or doctor immediately. Rinse mouth.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment.[1] |
| Eye Contact | May cause eye irritation. | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | May cause skin irritation. | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | May cause respiratory tract irritation. | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
Storage and Disposal
Proper storage and disposal of this compound are critical to maintain its stability and to prevent environmental contamination.
| Aspect | Procedure |
| Storage | Store in a tightly sealed container in a cool, well-ventilated area.[1] Recommended storage as a solid is at -20°C.[2] |
| Disposal | Dispose of contents and container to an approved waste disposal plant.[1] Follow all federal, state, and local regulations for hazardous waste disposal. |
Experimental Protocols
This compound is a valuable tool for studying DNA repair mechanisms. Below are detailed methodologies for key experiments involving this compound.
Homology-Dependent DNA Repair (HDR) GFP Reporter Assay
This assay quantifies the efficiency of HDR in cells treated with this compound. It utilizes a cell line containing a GFP reporter construct that only becomes functional upon successful HDR.[3]
Materials:
-
U2OS-DR-GFP cell line
-
This compound
-
I-SceI expression plasmid
-
Transfection reagent
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed U2OS-DR-GFP cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Compound Treatment: 24 hours after seeding, treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Transfection: 24 hours post-treatment, transfect the cells with the I-SceI expression plasmid using a suitable transfection reagent according to the manufacturer's protocol. This will induce a double-strand break in the GFP reporter gene.
-
Incubation: Continue to incubate the cells in the presence of this compound for an additional 48-72 hours to allow for DNA repair and GFP expression.
-
Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer for flow cytometry.
-
Data Analysis: Analyze the percentage of GFP-positive cells in each treatment group. A decrease in the percentage of GFP-positive cells in this compound-treated samples compared to the control indicates inhibition of HDR.
In Vivo Mouse Xenograft Model
This protocol is designed to evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
DLD-1 BRCA2-/- or other suitable tumor cell line
-
This compound
-
Vehicle (e.g., 10% DMSO in corn oil)[4]
-
Matrigel (optional)
-
Calipers
Procedure:
-
Cell Preparation: Culture the tumor cells to 70-80% confluency.[5] Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 3 x 10^6 cells/100 µL).[4][5]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[6] Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (width)² x length/2.[5]
-
Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound (e.g., 3 mg/kg, intraperitoneally) or vehicle to the respective groups according to the desired dosing schedule (e.g., three times a week).[4]
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the predetermined maximum size or if signs of excessive morbidity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Data Analysis: Compare the tumor growth rates between the this compound-treated and vehicle-treated groups to determine the anti-tumor efficacy.
Visualizations
This compound Mechanism of Action: Inhibition of Homology-Dependent DNA Repair
Caption: Logical workflow of this compound's inhibition of the Homology-Dependent DNA Repair (HDR) pathway.
Experimental Workflow: In Vivo Mouse Xenograft Study
Caption: Step-by-step experimental workflow for an in vivo mouse xenograft study with this compound.
References
- 1. This compound|1943733-16-1|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
